molecular formula C9H10O4 B3416176 (+-)-3-(4-Hydroxyphenyl)lactic acid CAS No. 6482-98-0

(+-)-3-(4-Hydroxyphenyl)lactic acid

Cat. No.: B3416176
CAS No.: 6482-98-0
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)lactic acid is a 2-hydroxy carboxylic acid that is lactic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a human metabolite and a bacterial metabolite. It is a 2-hydroxy carboxylic acid and a member of phenols. It is functionally related to a rac-lactic acid. It is a conjugate acid of a 3-(4-hydroxyphenyl)lactate.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
3-(4-hydroxyphenyl)lactic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
tyrosing metabolite;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID10861861
Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name Hydroxyphenyllactic acid
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Solubility

12.9 mg/mL at 16 °C
Record name Hydroxyphenyllactic acid
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CAS No.

306-23-0, 6482-98-0
Record name (±)-3-(4-Hydroxyphenyl)lactic acid
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Record name 4-Hydroxyphenyllactic acid
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Record name 3-(4-Hydroxyphenyl)lactic acid
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Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Record name DL-p-Hydroxyphenyllactic acid
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Record name DL-4-Hydroxyphenyllactic Acid Hydrate
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Record name P-HYDROXYPHENYL LACTIC ACID, DL-
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Record name Hydroxyphenyllactic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (±)-3-(4-Hydroxyphenyl)lactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-3-(4-Hydroxyphenyl)lactic acid, also known as HPLA, is a phenolic carboxylic acid with significance as a human and bacterial metabolite. Its physicochemical properties are fundamental to understanding its biological fate, formulation characteristics, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, supported by quantitative data, general experimental methodologies, and a visualization of its biosynthesis.

Chemical Identity and Structure

  • IUPAC Name: 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[1]

  • Synonyms: HPLA, 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid[1][2]

  • Chemical Formula: C₉H₁₀O₄[1][2]

  • Molecular Weight: 182.17 g/mol

  • CAS Number: 306-23-0

  • ChEBI ID: 17385

Physicochemical Properties

The key physicochemical parameters of (±)-3-(4-Hydroxyphenyl)lactic acid are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its handling and formulation.

PropertyValueReference
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Physical Description Solid, White to Almost white powder/crystal
Melting Point 137-143 °C
140 °C (from water)
Boiling Point 414.40 °C (estimated at 760 mmHg)
Water Solubility 12.9 mg/mL at 16 °C
pKa 3.80 ± 0.10 (Predicted)
LogP (Octanol-Water Partition Coefficient) 0.310 (estimated)

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

General Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor, is used.

  • Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

For non-volatile liquids, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

General Protocol: Distillation Method

  • Apparatus: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Procedure: The compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently. As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.

  • Measurement: The constant temperature at which the liquid condenses on the thermometer bulb and drips into the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (±)-3-(4-Hydroxyphenyl)lactic acid, it indicates the pH at which the acid is 50% ionized.

General Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture. The solution is placed in a thermostatted vessel.

  • Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination

Water solubility is a critical property for drug development, influencing dissolution and absorption.

General Protocol: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to partition between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's membrane permeability.

General Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a period to allow the compound to partition between the two layers until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Biosynthesis Pathway

(±)-3-(4-Hydroxyphenyl)lactic acid is a known metabolite produced by certain lactic acid bacteria, such as Pediococcus acidilactici. The proposed biosynthetic pathway involves the conversion of the amino acid tyrosine.

Biosynthesis_HPLA Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Aromatic aminotransferase (Aat) Deamination HPLA (+-)-3-(4-Hydroxyphenyl)lactic acid (HPLA) HPPA->HPLA D-lactate dehydrogenase Reduction

Caption: Proposed biosynthesis of HPLA in Pediococcus acidilactici.

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, essential for professionals in research and drug development. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundational understanding of how these critical parameters are determined. The visualization of its biosynthetic pathway in bacteria sheds light on its origin as a metabolite. A thorough understanding of these properties is indispensable for the rational design of formulations and for predicting the in vivo behavior of this compound.

References

4-Hydroxyphenyllactic Acid: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of the amino acid tyrosine, has garnered increasing interest within the scientific community.[1] This organic acid is not only an endogenous compound in humans but is also a product of microbial metabolism, particularly by the gut microbiota.[1] Its presence and concentration in biological fluids are being explored as potential biomarkers for various physiological and pathological states, including metabolic disorders and infectious diseases.[2][3][4] This technical guide provides an in-depth overview of the natural sources and occurrence of 4-HPLA, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathways.

Natural Occurrence of 4-Hydroxyphenyllactic Acid

4-HPLA is found across different biological systems, primarily as a metabolic byproduct. Its natural sources can be broadly categorized into microbial, human, and dietary occurrences.

Microbial Production

A significant source of 4-HPLA is microbial fermentation. Lactic acid bacteria (LAB), commonly found in fermented foods and the gut microbiome, are notable producers. Several species of Lactobacillus have been shown to synthesize 4-HPLA from tyrosine. This production is a part of their amino acid metabolism and contributes to the antimicrobial properties of the fermented products.

Table 1: Quantitative Data on 4-Hydroxyphenyllactic Acid (4-HPLA) Production by Lactobacillus Species

Lactobacillus SpeciesCulture Conditions4-HPLA ConcentrationReference
Lactobacillus sp. SK007MRS broth75 µg/mL
Lactobacillus sp. SK007MRS broth with 4-hydroxyphenylpyruvic acid1.26 mg/mL
Lactobacillus fermentumMRS broth with Fe3O4 nanoparticles11.73 ± 0.09 mg/mL (as 4-HPAA)
Occurrence in Humans

In humans, 4-HPLA is an endogenous metabolite of tyrosine. Its levels in bodily fluids such as serum and urine can fluctuate based on diet, gut microbiome composition, and health status. Elevated levels of 4-HPLA have been associated with certain metabolic disorders like phenylketonuria (PKU) and tyrosinemia, as well as critical illnesses and post-COVID-19 syndrome, highlighting its potential as a diagnostic biomarker.

Table 2: Concentration of 4-Hydroxyphenyllactic Acid (4-HPLA) in Human Biological Fluids (Healthy Volunteers)

Biological FluidNumber of VolunteersConcentration Range (µmol/L)Analytical MethodReference
Serum480.25–25 (for p-HPhLA)UPLC-MS/MS
UrineNot specified0 - 2 mmol/mol creatinine (Optimal Range)Not specified
Occurrence in Food Sources

4-HPLA can be found in certain food products, often as a result of microbial activity. Honey is one such example, where its presence contributes to the overall phenolic acid profile. The concentration of 4-HPLA and other phenolic acids in honey can vary significantly depending on the botanical origin of the nectar. While specific quantitative data for 4-HPLA in honey is limited, the total phenolic content, which includes related compounds, is well-documented.

Table 3: Total Phenolic Content in Various Honey Types

Honey TypeTotal Phenolic Content (mg GAE/kg)Reference
Buckwheat2468 - 3508
Honeydew2434 - 2648
Manuka~2500
Goldenrod~2500
Acacia763
Sunflower824
Rapeseed38.18

Biosynthesis of 4-Hydroxyphenyllactic Acid

The primary biosynthetic pathway of 4-HPLA originates from the amino acid L-tyrosine. This conversion is a two-step process primarily carried out by microorganisms.

  • Transamination: L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid (4-HPPA) by the action of a tyrosine aminotransferase.

  • Reduction: Subsequently, 4-HPPA is reduced to 4-HPLA by a hydroxyphenylpyruvate reductase.

Biosynthesis of 4-Hydroxyphenyllactic acid Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (4-HPPA) Tyrosine->HPPA Tyrosine aminotransferase HPLA 4-Hydroxyphenyllactic acid (4-HPLA) HPPA->HPLA Hydroxyphenylpyruvate reductase

Biosynthesis of 4-HPLA from L-Tyrosine.

Potential Signaling Pathways

While direct signaling pathways initiated by 4-HPLA are still an active area of research, studies on the structurally similar microbial metabolite, 4-hydroxyphenylacetic acid (4-HPAA), suggest a potential role in modulating cellular signaling. 4-HPAA has been shown to interact with the SIRT1 (Sirtuin 1) signaling pathway, which is a key regulator of metabolism, inflammation, and cellular stress responses. It is plausible that 4-HPLA may exert its biological effects through similar mechanisms, although further investigation is required to confirm this.

Potential Signaling Pathway Involvement cluster_extracellular Extracellular cluster_cellular Cellular 4HPLA 4-Hydroxyphenyllactic acid (4-HPLA) (Hypothesized) SIRT1 SIRT1 4HPLA->SIRT1 Potential Modulation (based on 4-HPAA studies) Downstream Downstream Targets (e.g., Nrf2/HO-1, FOXO) SIRT1->Downstream Deacetylation Response Cellular Response (e.g., Antioxidant, Anti-inflammatory) Downstream->Response Activation

Hypothesized signaling modulation by 4-HPLA.

Experimental Protocols for Quantification

The accurate quantification of 4-HPLA in various biological matrices is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

General Experimental Workflow

The general workflow for the analysis of 4-HPLA involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow for 4-HPLA Quantification Sample Sample Collection (e.g., Serum, Urine, Culture Supernatant) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Analysis Chromatographic Analysis (HPLC or GC-MS) Preparation->Analysis Detection Detection (e.g., MS/MS, Fluorescence) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-depth Technical Guide to the Biosynthesis of p-Hydroxyphenyllactic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-hydroxyphenyllactic acid (HPLA) in bacteria. It covers the core biochemical reactions, presents quantitative production data, details relevant experimental protocols, and visualizes key pathways and workflows. HPLA, a tyrosine metabolite, is produced by various bacteria, including Lactobacillus and Bifidobacterium species, and is recognized for its antimicrobial and antioxidant properties[1][2][3][4].

Core Biosynthetic Pathway of p-Hydroxyphenyllactic Acid

The primary pathway for HPLA biosynthesis in bacteria is a two-step conversion from the aromatic amino acid L-tyrosine. This pathway is analogous to the production of phenyllactic acid (PLA) from phenylalanine[2].

  • Transamination of L-Tyrosine: The pathway initiates with the transamination of L-tyrosine to form p-hydroxyphenylpyruvic acid (HPPA). This reaction is catalyzed by an aromatic aminotransferase (AAT), which transfers the amino group from tyrosine to an α-keto acid acceptor (e.g., α-ketoglutarate).

  • Reduction of p-Hydroxyphenylpyruvic Acid: In the final step, HPPA is reduced to HPLA. This reaction is catalyzed by a dehydrogenase, often a p-hydroxyphenylpyruvate reductase, which typically utilizes NADH as a cofactor.

The precursor, L-tyrosine, can be sourced from the environment or synthesized de novo through the shikimate pathway, starting from chorismic acid.

HPLA_Biosynthesis_Pathway cluster_upstream Upstream Pathway (De Novo Synthesis) cluster_core Core HPLA Pathway Chorismic Acid Chorismic Acid Prephenate Prephenate Chorismic Acid->Prephenate L-Tyrosine L-Tyrosine Prephenate->L-Tyrosine p-Hydroxyphenylpyruvic Acid (HPPA) p-Hydroxyphenylpyruvic Acid (HPPA) L-Tyrosine->p-Hydroxyphenylpyruvic Acid (HPPA) Aromatic Aminotransferase (AAT) p-Hydroxyphenyllactic Acid (HPLA) p-Hydroxyphenyllactic Acid (HPLA) p-Hydroxyphenylpyruvic Acid (HPPA)->p-Hydroxyphenyllactic Acid (HPLA) HPPA Reductase (NADH-dependent)

Diagram 1: Bacterial biosynthesis pathway of p-hydroxyphenyllactic acid (HPLA) from chorismic acid.

Quantitative Data on HPLA Production

Several studies have quantified HPLA production in different bacterial strains, often enhanced by precursor supplementation. The data highlights the potential for optimizing microbial fermentations for higher yields.

Bacterial StrainCulture Medium / ConditionsPrecursor SupplementHPLA ConcentrationReference
Lactobacillus sp. SK007MRS brothNone75 µg/mL
Lactobacillus sp. SK007Fermentation4-hydroxyphenylpyruvic acid (HPPA)1.26 mg/mL
Pediococcus acidilactici DSM 20284MRS broth (36 h)None0.25 mM
Lactobacillus plantarum (selected strain)Culture mediumIncreased phenylalanine, low tyrosineImproved OH-PLA production

Experimental Protocols

Detailed and reproducible protocols are essential for studying and quantifying HPLA biosynthesis. Below are methodologies for HPLA quantification and key enzyme assays.

This protocol is adapted from validated methods for analyzing HPLA in biological samples.

HPLA_Quantification_Workflow Sample Sample Extraction Extraction Sample->Extraction Add Formic Acid, Ethyl Acetate Centrifuge Centrifuge Extraction->Centrifuge 15 min @ 4°C Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Organic Extract Dry_Down Dry_Down Collect_Supernatant->Dry_Down Evaporate Solvent Reconstitute Reconstitute Dry_Down->Reconstitute UPLC-MS/MS UPLC-MS/MS Reconstitute->UPLC-MS/MS Inject for Analysis

Diagram 2: General workflow for HPLA sample preparation and analysis.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample (e.g., cell-free supernatant from bacterial culture), add 10 µL of an appropriate internal standard solution (e.g., 13C-labeled HPLA).

    • Add 50 µL of 10% (v/v) formic acid to acidify the sample.

    • Vortex the sample briefly.

    • Add 500 µL of ethyl acetate for extraction, vortex thoroughly, and centrifuge at 2,750 x g for 15 minutes at 4°C.

    • Carefully transfer 400 µL of the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) is suitable.

    • Mobile Phase A: 0.2% acetic acid in water.

    • Mobile Phase B: 0.2% acetic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient Elution: A step-gradient can be employed, starting with a low percentage of mobile phase B, increasing to elute HPLA, followed by a high- B wash and re-equilibration.

    • Example Gradient: 5% B (4 min), 5-35% B (4.5 min), 35-100% B (0.05 min), hold 100% B (1 min), 100-5% B (0.05 min), hold 5% B (0.5 min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for HPLA.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and specificity.

    • MRM Transitions: Determine precursor and product ion transitions for HPLA and the internal standard. For HPLA (precursor ion m/z ~181), characteristic product ions would be monitored.

This protocol describes a continuous spectrophotometric assay to measure the activity of the reductase enzyme that converts HPPA to HPLA. The assay monitors the consumption of NADH.

Principle: The oxidation of NADH to NAD+ during the reduction of HPPA leads to a decrease in absorbance at 340 nm, which can be measured over time.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

    • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.

    • HPPA Substrate Solution: Prepare a 50 mM stock solution of p-hydroxyphenylpyruvic acid in the assay buffer.

    • Enzyme Preparation: Use a cell-free extract or a purified enzyme solution diluted in assay buffer.

  • Assay Protocol:

    • Set a spectrophotometer to 340 nm and maintain the temperature at a constant value (e.g., 30°C or 37°C).

    • In a quartz cuvette, prepare the reaction mixture containing:

      • Assay Buffer (to a final volume of 1 mL)

      • NADH (final concentration of 0.2 mM)

      • Enzyme preparation (e.g., 50 µL of cell-free extract)

    • Mix by inversion and incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline rate (in the absence of substrate).

    • Initiate the reaction by adding HPPA to a final concentration of 1-5 mM.

    • Immediately mix and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

    • A blank reaction containing all components except the enzyme or the substrate should be run to correct for any non-enzymatic NADH oxidation.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate (or cofactor) per minute under the specified conditions.

References

An In-Depth Technical Guide to (+-)-3-(4-Hydroxyphenyl)lactic Acid: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-3-(4-Hydroxyphenyl)lactic acid (HPLA), also known as p-hydroxyphenyllactic acid, is a phenolic acid with a growing body of research highlighting its diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of HPLA. It details the compound's origins as a human metabolite of tyrosine and a product of microbial fermentation, its key biological effects including antioxidant, cardioprotective, and antifungal properties, and the molecular pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and application of this promising bioactive molecule.

Discovery and History

The discovery of this compound is intrinsically linked to the study of human metabolism and metabolic disorders. Its presence was first noted in the context of tyrosinemia, a genetic disorder characterized by disruptions in the breakdown of the amino acid tyrosine.[1] Early investigations into the biochemical abnormalities associated with this condition led to the identification of elevated levels of tyrosine and its byproducts, including HPLA, in the urine and cerebrospinal fluid of patients.[1]

In 1957, the work of Sakai and Kitagawa on a patient with tyrosinemia, liver cirrhosis, and renal rickets brought significant attention to the excretion of HPLA, then referred to as l-para-hydroxyphenyllactic acid.[2] Their clinical and biochemical findings were pivotal in characterizing this metabolic disorder and established HPLA as a key biomarker.[2] The early detection of HPLA and other tyrosine metabolites was carried out using techniques like paper chromatography.[3]

Parallel to its discovery in human metabolic pathways, HPLA was also identified as a metabolite produced by a variety of microorganisms, particularly lactic acid bacteria (LAB). Species such as Lactobacillus plantarum and Pediococcus acidilactici were found to produce HPLA from tyrosine through a metabolic pathway involving deamination to 4-hydroxyphenylpyruvic acid (HPPA) followed by reduction. This microbial production of HPLA is significant in the context of fermented foods and the gut microbiome, where it is considered to contribute to the overall health benefits associated with these products.

A significant source of a closely related and often interchangeably discussed compound, 3-(3,4-dihydroxyphenyl)lactic acid (Danshensu), is the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Danshensu, which possesses an additional hydroxyl group, shares many of the biological activities of HPLA and its discovery from this medicinal herb has spurred much of the research into the cardioprotective effects of this class of compounds.

The chemical synthesis of HPLA and its derivatives has also been an area of active research, with various methods developed to produce the compound for experimental and potential therapeutic use. These synthetic routes have evolved from classical chemical methods to more efficient and environmentally friendly "green" synthesis approaches.

Quantitative Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data related to its antioxidant, cardioprotective, and antifungal properties.

Table 1: Antioxidant Activity
Assay TypeModel SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroVaries by study; reported as a significant contributor to the antioxidant capacity of lactic acid bacteria.
ABTS Radical ScavengingIn vitroVaries by study; reported as a significant contributor to the antioxidant capacity of lactic acid bacteria.
Table 2: Cardioprotective Effects (using Danshensu as a proxy)
ParameterAnimal ModelTreatmentResultReference
Myocardial Infarct SizeRat model of myocardial ischemia/reperfusionDanshensuSignificantly reduced
Creatine Kinase-MB (CK-MB)Rat model of myocardial ischemia/reperfusionDanshensuSignificantly decreased serum levels
Cardiac Troponin I (cTnI)Rat model of myocardial ischemia/reperfusionDanshensuSignificantly decreased serum levels
Lactate Dehydrogenase (LDH)H9c2 cardiomyocytes (hypoxia/reoxygenation)DanshensuSignificantly decreased release
Cell ViabilityH9c2 cardiomyocytes (hypoxia/reoxygenation)DanshensuMarkedly improved
Table 3: Antifungal Activity
Fungal SpeciesAssay MethodMIC (Minimum Inhibitory Concentration)Reference
Candida speciesBroth MicrodilutionVaries by species and strain
Various molds and yeastsIn vitro assaysMICs reported to be between 10 and 100 µg/ml for related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

DPPH Radical Scavenging Assay

This protocol is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test sample ((+)-3-(4-Hydroxyphenyl)lactic acid)

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample preparation: Prepare a stock solution of the test sample and the positive control in the same solvent. Create a series of dilutions from the stock solution.

  • Reaction mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

  • Addition of sample: Add an equal volume of the sample dilutions or positive control to the wells/tubes. For the blank, add the solvent only.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.

  • IC50 determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

This protocol describes the induction of myocardial I/R injury in a rat model to assess the cardioprotective effects of HPLA.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Ventilator

  • Suture

  • Test compound ((+)-3-(4-Hydroxyphenyl)lactic acid or Danshensu)

Procedure:

  • Anesthesia and ventilation: Anesthetize the rat and connect it to a ventilator.

  • Surgical procedure: Perform a thoracotomy to expose the heart.

  • Ischemia induction: Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a specific period (e.g., 30 minutes).

  • Reperfusion: Release the ligature to allow reperfusion for a set duration (e.g., 2-3 hours).

  • Drug administration: The test compound can be administered intravenously or intraperitoneally at a specific time point before ischemia (pre-treatment) or at the onset of reperfusion (post-treatment).

  • Assessment of cardiac injury: At the end of the reperfusion period, collect blood samples to measure cardiac injury markers (CK-MB, cTnI). The heart can be excised for infarct size measurement using TTC (2,3,5-triphenyltetrazolium chloride) staining.

H9c2 Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model

This in vitro model mimics the cellular stress of ischemia-reperfusion injury.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with and without glucose

  • Fetal Bovine Serum (FBS)

  • Hypoxia chamber or incubator

  • Test compound ((+)-3-(4-Hydroxyphenyl)lactic acid or Danshensu)

Procedure:

  • Cell culture: Culture H9c2 cells in DMEM supplemented with 10% FBS.

  • Hypoxia induction: Replace the normal culture medium with a glucose-free, serum-free medium. Place the cells in a hypoxia chamber with a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 2-12 hours).

  • Reoxygenation: After the hypoxia period, replace the medium with normal glucose-containing DMEM with FBS and return the cells to a normoxic incubator (95% air, 5% CO2) for a set time (e.g., 4-24 hours).

  • Drug treatment: The test compound can be added to the medium before hypoxia, during hypoxia, or at the beginning of reoxygenation.

  • Assessment of cell injury: Cell viability can be assessed using the MTT assay. The release of LDH into the culture medium can be measured as an indicator of cell membrane damage. Apoptosis can be evaluated by TUNEL staining or flow cytometry.

Signaling Pathways and Mechanisms of Action

This compound and its related compound, Danshensu, exert their biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as oxidative stress response, inflammation, and apoptosis.

Antioxidant and Cytoprotective Pathways

HPLA demonstrates significant antioxidant properties, which are mediated in part through the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, HPLA can promote the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1). This pathway enhances the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Antioxidant Pathway HPLA (+)-3-(4-Hydroxyphenyl)lactic acid Keap1 Keap1 HPLA->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 activates transcription HO1->ROS neutralizes Protection Cellular Protection HO1->Protection

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by HPLA.

Cardioprotective Signaling

The cardioprotective effects of HPLA (often studied as Danshensu) are attributed to its ability to modulate pro-survival and anti-apoptotic pathways, particularly the PI3K/Akt and ERK1/2 pathways. In the context of myocardial ischemia-reperfusion injury, HPLA can activate these kinase cascades. Activation of Akt and ERK1/2 leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and the activation of anti-apoptotic proteins (like Bcl-2), ultimately reducing cardiomyocyte apoptosis and preserving cardiac function.

Cardioprotective Pathway HPLA (+)-3-(4-Hydroxyphenyl)lactic acid (Danshensu) PI3K PI3K HPLA->PI3K activates ERK ERK1/2 HPLA->ERK activates IR_injury Ischemia/Reperfusion Injury IR_injury->PI3K IR_injury->ERK Akt Akt PI3K->Akt activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition ERK->Apoptosis_inhibition Cardioprotection Cardioprotection Apoptosis_inhibition->Cardioprotection

Caption: PI3K/Akt and ERK1/2 cardioprotective pathways modulated by HPLA.

Experimental Workflow for Assessing Cardioprotection

The investigation of HPLA's cardioprotective effects typically follows a multi-step workflow, integrating both in vivo and in vitro models.

Experimental Workflow start Hypothesis: HPLA is cardioprotective invivo In Vivo Model (Rat I/R Injury) start->invivo invitro In Vitro Model (H9c2 H/R Injury) start->invitro treatment HPLA Treatment invivo->treatment invitro->treatment invivo_assessment Assess: - Infarct Size - Cardiac Markers (CK-MB, cTnI) treatment->invivo_assessment invitro_assessment Assess: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (TUNEL) treatment->invitro_assessment mechanism Mechanism Investigation (Western Blot, qPCR) invivo_assessment->mechanism invitro_assessment->mechanism conclusion Conclusion: Elucidation of Cardioprotective Effects and Mechanisms mechanism->conclusion

Caption: Workflow for investigating the cardioprotective effects of HPLA.

Conclusion

This compound is a molecule of significant scientific interest, with a history rooted in the study of human metabolic diseases and microbial metabolism. Its demonstrated antioxidant, cardioprotective, and antifungal properties, mediated through well-defined signaling pathways, position it as a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers, summarizing the key knowledge to date and offering detailed protocols to facilitate future investigations into the therapeutic potential of this versatile compound. The continued exploration of HPLA's mechanisms of action and its efficacy in various disease models is warranted to fully unlock its potential for human health.

References

A Technical Guide to the Biological Activities of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid originating from both endogenous human metabolism of tyrosine and microbial fermentation, particularly by Lactobacillus species.[1][2][3] It has garnered interest for its biological activities, primarily its antifungal properties and its role as a potential biomarker for various metabolic disorders like tyrosinemia and phenylketonuria.[1][4] While research specifically quantifying the bioactivities of 4-HPLA is still emerging, extensive studies on the closely related microbial metabolite, 4-Hydroxyphenylacetic acid (4-HPAA), reveal potent antioxidant, anti-inflammatory, anti-obesity, antithrombotic, and bone-protective effects. This guide summarizes the known biological functions of 4-HPLA, presents the well-documented activities of 4-HPAA as a comparative framework, details key experimental protocols, and visualizes the underlying signaling pathways to inform future research and drug development.

Introduction

Chemical Profile and Sources

4-Hydroxyphenyllactic acid (4-HPLA), also known as 4-hydroxyphenyllactate, is a metabolite of the amino acid tyrosine. Endogenously, the L-isomeric form arises from human metabolic pathways. Concurrently, the D-isomer is produced by gut microbiota, with notable production by various Lactobacillus species, which contribute to its presence and activity within the host. Its production is a key feature of lactic acid bacteria (LAB) metabolism, where it is recognized as an antimicrobial compound.

Distinction from 4-Hydroxyphenylacetic Acid (4-HPAA)

It is critical to distinguish 4-HPLA from the structurally similar but distinct compound, 4-Hydroxyphenylacetic acid (4-HPAA). While both are tyrosine metabolites, 4-HPLA possesses a hydroxyl group on the propionic acid side chain, whereas 4-HPAA does not. 4-HPAA is a major microbial metabolite of dietary polyphenols and has been the subject of more extensive pharmacological investigation. The broader documented bioactivities of 4-HPAA provide a valuable scientific context for predicting and exploring the therapeutic potential of 4-HPLA.

Biological Activities of 4-Hydroxyphenyllactic Acid (4-HPLA)

Antimicrobial and Antifungal Properties

4-HPLA is recognized as a key antifungal compound produced by various lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus sp. SK007. This activity is significant in the context of food biopreservation and potentially in modulating host-pathogen interactions in the gut. The production of 4-HPLA contributes to the broad antifungal spectrum of these probiotic organisms. One study demonstrated that Lactobacillus sp. SK007 could produce up to 75 µg/mL of 4-HPLA in standard growth media, a concentration that increased to 1.26 mg/mL with the addition of its precursor, 4-hydroxyphenylpyruvic acid.

Role in Metabolic Regulation and as a Biomarker

Elevated levels of 4-HPLA in urine and cerebrospinal fluid are clinically significant biomarkers for inherited metabolic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia. Its presence can indicate enzymatic deficiencies, like that of p-hydroxyphenylpyruvate oxidase, or signal gut dysbiosis and bacterial overgrowth. Recent studies have also highlighted 4-HPLA as a diagnostically important metabolite in conditions such as post-COVID-19 syndrome and for predicting outcomes in critically ill patients.

Biological Activities of the Related Metabolite: 4-Hydroxyphenylacetic Acid (4-HPAA)

The extensive research on 4-HPAA offers a functional blueprint for potential activities of 4-HPLA.

Antioxidant and Hepatoprotective Effects

4-HPAA demonstrates significant protective effects against drug-induced liver damage. In a mouse model of acetaminophen (APAP) overdose, 4-HPAA pretreatment ameliorated acute liver injury. This protection is mediated by the activation of the Nrf2 signaling pathway, which increases the expression of phase II detoxification and antioxidant enzymes.

Table 1: Hepatoprotective Effects of 4-HPAA in APAP-Induced Liver Injury

Treatment Group (Dose) Change in 3-Nitrotyrosine Adduction Nuclear Nrf2 Protein Level Increase
4-HPAA (6 mg/kg) 32% decrease vs. APAP group -
4-HPAA (12 mg/kg) 50% decrease vs. APAP group 170% increase vs. control

| 4-HPAA (25 mg/kg) | 68% decrease vs. APAP group | 230% increase vs. control |

G HPAA 4-HPAA Nrf2 Nuclear Translocation of Nrf2 HPAA->Nrf2 Induces ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Enzymes Phase II & Antioxidant Enzymes (e.g., GCLC) ARE->Enzymes Upregulates Stress Reduced Oxidative Stress & Hepatotoxicity Enzymes->Stress

4-HPAA Antioxidant Signaling Pathway (Nrf2).
Anti-inflammatory Activity

4-HPAA has been shown to mitigate severe inflammation and edema in a rat model of seawater aspiration-induced lung injury. The primary mechanism involves the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the inflammatory response under hypoxic conditions. By inhibiting HIF-1α, 4-HPAA reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Table 2: Anti-inflammatory Effects of 4-HPAA in Acute Lung Injury

Treatment Group (Dose) 12-hour Accumulative Mortality Effect on Lung Injury
Seawater Aspiration (Control) High (exact % not stated) Severe edema, inflammatory cell infiltration
4-HPAA (50 mg/kg) No significant protection -
4-HPAA (100 mg/kg) Significantly lower than control (p < 0.05) Attenuated edema and inflammation

| 4-HPAA (150 mg/kg) | Significantly lower than control (p < 0.05) | Attenuated edema and inflammation |

G Stimulus Hypoxia & Hypertonicity HIF1a HIF-1α Stabilization & Activation Stimulus->HIF1a Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HIF1a->Cytokines Induces Inflammation Inflammation & Edema Cytokines->Inflammation HPAA 4-HPAA HPAA->HIF1a Inhibits

4-HPAA Anti-inflammatory Pathway (HIF-1α).
Antithrombotic Effects

In a zebrafish model, 4-HPAA demonstrated potent antithrombotic activity by reversing arachidonic acid-induced thrombosis. Mechanistic studies revealed that this effect is achieved through the induction of autophagy, mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.

Table 3: Antithrombotic Activity of 4-HPAA in a Zebrafish Model

Treatment Concentration Effect on Cardiac Erythrocytes Effect on Blood Flow & Heart Rate
82.2 µM - -
164.3 µM Significantly increased staining area & intensity Significantly increased vs. AA group
328.6 µM Significantly increased staining area & intensity Significantly increased vs. AA group

| 657.2 µM | - | Increased, but less than lower doses |

G HPAA 4-HPAA PI3K PI3K/AKT/mTOR Pathway HPAA->PI3K Inhibits Autophagy Autophagy Induction PI3K->Autophagy Inhibits Thrombosis Reduced Thrombosis Autophagy->Thrombosis

4-HPAA Antithrombotic Signaling Pathway.
Effects on Bone Metabolism

4-HPAA has been identified as an inhibitor of osteoclastogenesis, the process of bone resorption. In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, 4-HPAA effectively prevented bone loss. Its mechanism involves reducing reactive oxygen species (ROS) accumulation via the Nrf2 pathway, which subsequently inhibits the pro-resorptive NF-κB and MAPK signaling pathways.

G cluster_0 Osteoclast Differentiation RANKL RANKL ROS ROS Production RANKL->ROS NfkbMapk NF-κB & MAPK Pathways ROS->NfkbMapk Osteoclast Osteoclastogenesis & Bone Resorption NfkbMapk->Osteoclast HPAA 4-HPAA Nrf2 Nrf2 Pathway HPAA->Nrf2 Activates Nrf2->ROS Inhibits

4-HPAA's Role in Osteoclastogenesis Inhibition.

Key Experimental Protocols

Protocol: Assessing Antifungal Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antifungal potency of 4-HPLA.

  • Preparation of Fungal Inoculum: A target fungal strain (e.g., Aspergillus fumigatus) is cultured on appropriate agar. Spores are harvested and suspended in a sterile saline solution containing a wetting agent. The suspension is adjusted to a standard concentration (e.g., 1-5 x 10^4 CFU/mL).

  • Compound Dilution: 4-HPLA is dissolved in a suitable solvent and serially diluted (2-fold) in a liquid growth medium (e.g., RPMI 1640) across the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate includes positive (no compound) and negative (no fungus) controls. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of 4-HPLA that causes complete visual inhibition of fungal growth.

G A Prepare Serial Dilutions of 4-HPLA in 96-well plate B Add Standardized Fungal Inoculum to each well A->B C Incubate Plate (e.g., 35°C, 24-48h) B->C D Visually Assess for Growth and Determine MIC C->D

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol: Evaluating Anti-inflammatory Effects of 4-HPAA in vivo

  • Animal Model: Seawater aspiration-induced acute lung injury in Sprague-Dawley rats.

  • Grouping and Dosing: Animals are divided into groups: sham, seawater + vehicle, and seawater + 4-HPAA (e.g., 50, 100, 150 mg/kg, administered intravenously).

  • Induction of Injury: Anesthetized rats receive an intratracheal instillation of sterile seawater to induce lung injury.

  • Endpoint Assessment:

    • Mortality: Monitored over a 12-hour period.

    • Lung Edema: Lungs are harvested at specific time points (e.g., 4 hours), and the wet-to-dry weight ratio is calculated.

    • Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) is collected to count white blood cells. Levels of TNF-α, IL-1β, and IL-6 in lung tissue homogenates are quantified using ELISA.

    • Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.

Protocol: Assessing Hepatoprotective Effects of 4-HPAA in vivo
  • Animal Model: Acetaminophen (APAP)-induced hepatotoxicity in C57BL/6 mice.

  • Grouping and Dosing: Mice are pre-treated with 4-HPAA (e.g., 6, 12, 25 mg/kg, oral gavage) for 3 consecutive days. A control group receives vehicle.

  • Induction of Injury: One hour after the final 4-HPAA dose, mice receive a single intraperitoneal injection of a toxic APAP dose (e.g., 300 mg/kg).

  • Endpoint Assessment (after 24 hours):

    • Liver Function: Serum is collected to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Oxidative Stress Markers: Liver tissue is homogenized to measure levels of malondialdehyde (MDA), glutathione (GSH), and 3-nitrotyrosine.

    • Protein Expression: Nuclear and cytosolic fractions of liver cells are separated for Western blot analysis of Nrf2 translocation and expression of downstream enzymes like GCLC.

Protocol: Evaluating Anti-osteoporotic Effects of 4-HPAA in vivo
  • Animal Model: Ovariectomy (OVX)-induced osteoporosis in C57BL/6 mice to mimic postmenopausal bone loss.

  • Grouping and Treatment: Following surgical ovariectomy or sham operation, mice are allowed to recover and develop bone loss (e.g., 4-8 weeks). Treatment groups then receive 4-HPAA or vehicle daily for a specified period (e.g., 4-6 weeks).

  • Endpoint Assessment:

    • Bone Microarchitecture: The femur or tibia is harvested, and bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) are quantified using micro-computed tomography (micro-CT).

    • Histomorphometry: Bone sections are stained (e.g., TRAP staining for osteoclasts) to visualize and quantify bone cells and structure.

    • Serum Biomarkers: Blood samples can be analyzed for markers of bone turnover, such as osteocalcin or CTX-I.

Applications in Drug Development and Future Perspectives

The available data positions 4-HPLA as a promising biomarker for metabolic diseases and gut health. Its inherent antifungal activity suggests potential applications as a natural preservative or as a topical therapeutic agent.

The extensive pharmacological profile of the related metabolite, 4-HPAA, provides a strong rationale for investigating 4-HPLA in similar therapeutic contexts. Future research should focus on:

  • Quantitative Bioactivity: Determining the IC50 and MIC values of 4-HPLA against a broad range of microbial pathogens and in various antioxidant assays.

  • Pharmacological Screening: Evaluating 4-HPLA in established animal models for inflammation, metabolic syndrome, thrombosis, and osteoporosis to determine if it shares the potent activities of 4-HPAA.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by 4-HPLA to understand its molecular targets.

Conclusion

4-Hydroxyphenyllactic acid is a microbially-derived metabolite with established antifungal properties and significant utility as a clinical biomarker. While its full therapeutic potential remains to be unlocked, the comprehensive biological activities of the closely related molecule, 4-HPAA, highlight promising avenues for future investigation. The antioxidant, anti-inflammatory, and metabolic regulatory effects demonstrated by 4-HPAA suggest that 4-HPLA could be a valuable lead compound for developing novel therapeutics for a range of human diseases. Further targeted research is essential to fully characterize its pharmacological profile and translate its potential into clinical applications.

References

An In-depth Technical Guide to (+-)-3-(4-Hydroxyphenyl)lactic Acid: Synonyms, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+-)-3-(4-Hydroxyphenyl)lactic acid, a molecule of growing interest in biomedical research. It is a human and bacterial metabolite, recognized as a potential biomarker for various physiological and pathological states. This document covers its nomenclature, physicochemical properties, established analytical and synthetic methodologies, and its known biological roles. Particular emphasis is placed on detailed experimental protocols and data presentation to aid researchers in their study of this compound.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 to facilitate thorough literature searches and unambiguous identification.

Table 1: Synonyms and Alternative Names for this compound

Type Name/Identifier
IUPAC Name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid[1]
Common Abbreviations HPLA, 4-HPLA
Systematic Names α,4-Dihydroxybenzenepropanoic acid[2]
Benzenepropanoic acid, α,4-dihydroxy-[1]
Other Names 4-Hydroxyphenyllactic acid[1]
p-Hydroxyphenyllactic acid[1]
DL-p-Hydroxyphenyllactic acid
β-(4-Hydroxyphenyl)lactic acid
β-(p-Hydroxyphenyl)lactic acid
Lactic acid, 3-(p-hydroxyphenyl)-
CAS Registry Number 306-23-0
PubChem CID 9378
ChEBI ID CHEBI:17385

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White solid
Melting Point 148-150 °C
Solubility Soluble in methanol, ethanol, and DMSO.
pKa ~3.6 (estimated for the carboxylic acid)
LogP 0.48 (estimated)

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of 3-(4-hydroxyphenyl)lactic acid involves the reduction of 4-hydroxyphenylpyruvic acid. The following is a generalized protocol based on established chemical principles.

Materials:

  • 4-Hydroxyphenylpyruvic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve 4-hydroxyphenylpyruvic acid in methanol in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium borohydride and quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantification in Human Serum by UPLC-MS/MS

The following protocol details a validated method for the sensitive and specific quantification of 4-hydroxyphenyllactic acid in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, add an internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

UPLC Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): m/z 181.1

    • Product ion (Q3): m/z 107.1 (quantifier), m/z 135.1 (qualifier)

  • Collision Energy and other parameters: Optimize for the specific instrument used.

Biological Role and Significance

This compound is a metabolite derived from the amino acid tyrosine. It is produced by both human cells and the gut microbiota.

  • Human Metabolism: In humans, it is a product of tyrosine catabolism. Elevated levels can be indicative of certain metabolic disorders.

  • Microbial Metabolism: Various gut bacteria, including species of Lactobacillus and Bifidobacterium, are known to produce HPLA. Its presence in biological fluids can reflect the composition and metabolic activity of the gut microbiome.

  • Biomarker Potential: Altered levels of HPLA have been associated with several conditions, including phenylketonuria, tyrosinemia, and certain cancers. This has led to its investigation as a potential biomarker for disease diagnosis and prognosis.

Signaling and Metabolic Pathways

While the direct signaling pathways initiated by this compound in human cells are not yet well-elucidated, its role in microbial metabolic pathways is better understood.

Proposed Biosynthetic Pathway in Pediococcus acidilactici

In some bacteria, HPLA is synthesized from tyrosine through a two-step enzymatic process.

biosynthetic_pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA Aromatic aminotransferase HPLA This compound HPPA->HPLA Lactate dehydrogenase

Proposed biosynthesis of HPLA in bacteria.
Analytical Workflow for Quantification

The quantification of HPLA in biological samples typically follows a standardized workflow from sample collection to data analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MS MS/MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

UPLC-MS/MS analytical workflow for HPLA.

Note on Human Signaling Pathways: As of the current scientific literature, a specific signaling cascade in human cells that is directly and uniquely initiated by this compound has not been extensively characterized or described. Its biological effects are likely linked to broader metabolic shifts and its role as a metabolite rather than a classical signaling molecule that binds to a specific receptor to trigger a downstream pathway. Further research is required to elucidate its precise molecular mechanisms of action in human physiology and pathology.

Conclusion

This compound is a metabolite with significant potential as a biomarker and a subject of interest in metabolic and microbiome research. This guide provides a foundational resource for scientists and researchers, offering a compilation of its known properties and detailed methodologies for its study. The elucidation of its specific roles in human health and disease, particularly its direct signaling activities, remains a promising area for future investigation.

References

Methodological & Application

Synthesis and Purification of (+-)-3-(4-Hydroxyphenyl)lactic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis and subsequent purification of racemic 3-(4-Hydroxyphenyl)lactic acid. This compound, a metabolite of tyrosine, is of significant interest in biomedical research and drug development. The following sections outline a reliable synthetic route starting from 4-hydroxybenzaldehyde and detail methods for obtaining a high-purity final product.

Synthesis Methodology

The synthesis of (+-)-3-(4-Hydroxyphenyl)lactic acid is achieved through a two-step process. The first step involves the synthesis of the intermediate, 4-hydroxyphenylpyruvic acid, from 4-hydroxybenzaldehyde. The second step is the reduction of this intermediate to the final product. An alternative biosynthetic pathway is also described.

Scheme 1: Chemical Synthesis Pathway

A 4-Hydroxybenzaldehyde B 4-Hydroxyphenylpyruvic acid A:e->B:w N-acetylglycine, Sodium Acetate, Acetic Anhydride C This compound B:e->C:w Catalytic Hydrogenation (Pd/C) or NaBH4 Reduction Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyr->HPPA Tyrosine Aminotransferase HPLA This compound HPPA->HPLA Lactate Dehydrogenase Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Prep_HPLC Preparative HPLC Crude->Prep_HPLC Pure_Product High-Purity Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Application Note: Analysis of 3-(4-Hydroxyphenyl)lactic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA), also known as p-hydroxyphenyllactic acid (PHPLA), is a key metabolite in the tyrosine metabolism pathway. Its concentration in biological fluids such as serum and urine is of significant interest as it can serve as a potential biomarker for various metabolic disorders and diseases.[1][2] For instance, elevated levels of HPLA are associated with genetic disorders like tyrosinemia and have been studied in the context of post-COVID-19 syndrome, critical illnesses, and as a potential cancer biomarker.[1][2][3] Accurate and reliable quantification of HPLA in complex biological matrices is therefore crucial for clinical diagnostics and biomedical research. This document provides detailed protocols for the analysis of HPLA in human serum and urine using High-Performance Liquid Chromatography (HPLC) coupled with different detection methods.

Principle

The methods described are based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. HPLA, being a moderately polar aromatic acid, is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The choice of detection method, either Fluorescence (FLD) or Tandem Mass Spectrometry (MS/MS), depends on the required sensitivity and selectivity. Sample preparation is a critical step to remove interferences such as proteins and salts from the biological matrix. Common techniques include Solid-Phase Extraction (SPE) for urine and Protein Precipitation for serum.

Protocol 1: HPLC-FLD Analysis of HPLA in Human Urine

This protocol details a method for quantifying HPLA in human urine using Solid-Phase Extraction for sample cleanup followed by HPLC with Fluorescence Detection.

Apparatus and Reagents
  • HPLC System: With a fluorescence detector.

  • Column: ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm) or equivalent C18 column.

  • SPE Cartridges: Generik C8/BCX or equivalent mixed-mode solid-phase extraction cartridges.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid, Ammonium Acetate, Tetrabutyl Ammonium Bromide, Formic Acid, Ultrapure Water.

  • Standard: 3-(4-Hydroxyphenyl)lactic acid reference standard.

Experimental Protocol

2.1. Preparation of Standard Solutions

  • Stock Solution (100 mg/L): Accurately weigh and dissolve 2.5 mg of HPLA standard in 25 mL of 1% formic acid. Store at 4°C.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50 mmol/L acetic acid/ammonium acetate (pH 6.0) to achieve the desired concentrations for the calibration curve.

2.2. Sample Preparation (Solid-Phase Extraction)

  • Collect urine samples and store them at –80°C until analysis.

  • Thaw the urine sample and adjust the pH to 3.0 using an acetic acid solution.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Precondition the C8/BCX SPE column with 6 mL of methanol, followed by 6 mL of ultrapure water.

  • Sample Loading: Load 1.0 mL of the supernatant from the centrifuged urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.

  • Elution: Elute the target analyte (HPLA) with 8 mL of an acetic acid/ammonium acetate solution (50 mmol/L, pH = 6.0).

  • Filter the eluate through a 0.22 μm syringe filter before injecting it into the HPLC system.

2.3. Chromatographic Conditions

  • Column: ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm)

  • Mobile Phase: Isocratic mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile in a 95:5 (v/v) ratio.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL (typical, can be optimized)

  • Fluorescence Detection: Excitation and Emission wavelengths should be optimized for HPLA (e.g., Ex: 275 nm, Em: 305 nm).

Workflow Diagram

G cluster_prep Urine Sample Preparation cluster_analysis Analysis urine Urine Sample ph_adjust Adjust pH to 3.0 urine->ph_adjust centrifuge Centrifuge (4000 rpm) ph_adjust->centrifuge spe Solid-Phase Extraction (SPE) (C8/BCX Cartridge) centrifuge->spe elute Elute HPLA spe->elute filter Filter (0.22 µm) elute->filter hplc HPLC-FLD Analysis filter->hplc Inject data Data Acquisition & Quantification hplc->data

Caption: Workflow for HPLA analysis in urine via SPE and HPLC-FLD.

Protocol 2: UPLC-MS/MS Analysis of HPLA in Human Serum

This protocol provides a highly sensitive and selective method for HPLA quantification in human serum using protein precipitation followed by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Apparatus and Reagents
  • UPLC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UPLC system.

  • Column: Atlantis C18 column or equivalent.

  • Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic Acid (MS grade), Acetic Acid (MS grade), Dimethyl sulfoxide (DMSO), Ultrapure Water.

  • Standard: 3-(4-Hydroxyphenyl)lactic acid reference standard and a suitable internal standard (IS), e.g., deuterated HPLA or a structurally similar compound.

Experimental Protocol

2.1. Preparation of Standard Solutions

  • Stock Solution (1.0 mg/mL): Prepare individual stock solutions of HPLA and the Internal Standard (IS) by dissolving the pure standards in dimethyl sulfoxide (DMSO). Store at –80°C.

  • Working Solutions: Serially dilute the stock solutions with water to prepare working solutions for calibration standards and quality control (QC) samples. Final concentrations in the samples for HPLA can range from 0.25 to 25 µmol/L.

2.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add a volume of ice-cold methanol (e.g., 400 µL, typically a 4:1 ratio of solvent to sample) to precipitate proteins. This method has been shown to yield high analyte recovery and minimal matrix effects.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2.3. Chromatographic and MS Conditions

  • Column: Atlantis C18 or equivalent

  • Mobile Phase A: 0.2% Acetic Acid in Water

  • Mobile Phase B: 0.2% Acetic Acid in Acetonitrile

  • Gradient Program: A step-gradient is typically used. For example: 5% B (0-4 min), 5-35% B (4-8.5 min), 35-100% B (8.5-8.55 min), hold at 100% B (8.55-9.5 min), return to 5% B (9.5-10 min).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for HPLA (e.g., 180.9 > 134.0) and its internal standard.

Workflow and Pathway Diagrams

G cluster_prep Serum Sample Preparation cluster_analysis Analysis serum Serum Sample (100 µL) add_is Add Internal Standard serum->add_is add_meoh Add Cold Methanol (Protein Precipitation) add_is->add_meoh vortex Vortex add_meoh->vortex centrifuge Centrifuge (High Speed) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC-MS/MS Analysis supernatant->uplc Inject data Data Acquisition (MRM) uplc->data

Caption: Workflow for HPLA analysis in serum via Protein Precipitation.

G Simplified Tyrosine Metabolism Pathway PHE Phenylalanine TYR Tyrosine PHE->TYR HPPA 4-Hydroxyphenylpyruvate TYR->HPPA HGA Homogentisate HPPA->HGA HPLA 3-(4-Hydroxyphenyl)lactic acid (HPLA) HPPA->HPLA Side Pathway ntbc NTBC Treatment Block HPPA->ntbc MAA Maleylacetoacetate HGA->MAA block Enzyme block in Alkaptonuria (AKU) HGA->block

Caption: HPLA formation within the Tyrosine metabolism pathway.

Data Summary and Method Performance

The following tables summarize the quantitative data and performance characteristics of the described methods for HPLA analysis.

Table 1: Chromatographic and Detection Parameters
ParameterProtocol 1 (Urine, HPLC-FLD)Protocol 2 (Serum, UPLC-MS/MS)
Column ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm)Atlantis C18
Mobile Phase 95:5 mix of Ammonium Acetate Buffer and AcetonitrileGradient of Acetic Acid in Water and Acetonitrile
Flow Rate 0.2 mL/min0.4 mL/min
Mode IsocraticGradient
Detection Fluorescence (FLD)ESI-MS/MS (Negative Mode)
Retention Time Method Dependent~2.9 min
Table 2: Method Validation and Performance Data
ParameterProtocol 1 (Urine, HPLC-FLD)Protocol 2 (Serum, UPLC-MS/MS)
Sample Preparation Solid-Phase ExtractionProtein Precipitation
LLOQ 8.80 x 10⁻³ mg/L (8.8 ng/mL)0.25 µmol/L
Linearity Range 4 - 80 µg/mL (for a similar method)0.25 - 25 µmol/L
Recovery (%) 85.0 - 120.0%~100%
Precision (%RSD) 1.5 - 3.1%< 10% (Intra- & Inter-assay)
Accuracy (%) Not explicitly stated, but recovery is high.96.6 - 110.5%

References

Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid metabolite derived from the amino acid tyrosine. It is an important biomarker in clinical and pharmaceutical research, with elevated levels associated with certain metabolic disorders, such as tyrosinemia and phenylketonuria, as well as gut microbiome dysbiosis.[1] Accurate and robust quantification of 4-HPLA in biological matrices is crucial for understanding its role in disease pathogenesis and for potential diagnostic and therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of 4-HPLA. Due to its polar nature, 4-HPLA requires chemical derivatization to increase its volatility for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of 4-HPLA in human serum using GC-MS, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway of 4-Hydroxyphenyllactic Acid

4-Hydroxyphenyllactic acid is a downstream metabolite of tyrosine. The metabolic conversion involves the transamination of tyrosine to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-HPLA. This pathway is a part of the broader tyrosine metabolism, which is essential for the synthesis of neurotransmitters, hormones, and melanin.[2][3][4][5]

Tyrosine metabolism to 4-HPLA.

Experimental Protocols

This section details the complete workflow for the analysis of 4-HPLA in serum samples, from sample collection to data acquisition.

Experimental Workflow

The overall experimental workflow involves sample preparation, a two-step derivatization process, and subsequent analysis by GC-MS.

Experimental Workflow for 4-HPLA Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis serum Serum Sample precipitate Protein Precipitation (e.g., with Methanol) serum->precipitate extract Supernatant Extraction precipitate->extract dry Evaporation to Dryness extract->dry oximation Methoximation (Methoxyamine HCl in Pyridine) dry->oximation silylation Silylation (MSTFA or BSTFA) oximation->silylation gcms GC-MS Injection silylation->gcms data Data Acquisition & Processing gcms->data result 4-HPLA Concentration data->result Quantification

GC-MS workflow for 4-HPLA.
Materials and Reagents

  • 4-Hydroxyphenyllactic acid standard

  • Internal Standard (e.g., a stable isotope-labeled 4-HPLA or a structurally similar compound not present in the sample)

  • Methanol (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas (high purity)

  • Serum samples (human)

Sample Preparation
  • Thawing: Thaw frozen serum samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

Derivatization Protocol

Derivatization is a critical step to increase the volatility and thermal stability of 4-HPLA for GC-MS analysis. A two-step process involving methoximation followed by silylation is recommended.

  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried extract.

    • Vortex briefly and incubate at 60°C for 60 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylation products.

  • Silylation:

    • After cooling the samples to room temperature, add 80 µL of MSTFA (with 1% TMCS) or BSTFA (with 1% TMCS).

    • Vortex the mixture and incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

    • After cooling, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of derivatized 4-HPLA. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp 110°C/min to 200°C
Ramp 220°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z) for TMS-derivatized 4-HPLA
Quantifier IonTo be determined empirically (a prominent, specific fragment ion)
Qualifier IonsTo be determined empirically (other characteristic fragment ions for confirmation)

Note: The selection of quantifier and qualifier ions is crucial for selectivity and should be determined by analyzing a standard of derivatized 4-HPLA in full scan mode. A common fragment ion for TMS ethers of similar phenolic acids is m/z 179.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of phenolic acids using GC-MS. These values should be considered as a reference, and each laboratory must perform its own method validation to determine the specific performance characteristics.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantitation (LOQ) 0.5 - 25 ng/mLThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy. A previously developed GC-MS method had an LLOQ of 0.5 μmol/L for 4-HPLA in serum.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a specific concentration range.
Recovery (%) 85 - 115%The percentage of the known amount of analyte recovered from the sample matrix during the entire analytical procedure.
Precision (RSD %) < 15%The relative standard deviation, which measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 4-Hydroxyphenyllactic acid in serum by GC-MS. The detailed protocols for sample preparation, derivatization, and suggested instrument parameters offer a solid starting point for researchers, scientists, and drug development professionals. Adherence to a rigorous validation process is essential to ensure the accuracy, precision, and reliability of the obtained results for this important biomarker. The provided diagrams for the metabolic pathway and experimental workflow offer a clear visual guide to the underlying biochemistry and analytical procedure.

References

Application Note: 4-Hydroxyphenyllactic Acid as a Biomarker for Gut Dysbiosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for utilizing 4-Hydroxyphenyllactic acid (4-HPLA) as a biomarker to assess gut dysbiosis.

Introduction

Gut dysbiosis, an imbalance in the intestinal microbial community, is implicated in a wide range of pathologies, including inflammatory bowel disease (IBD), obesity, and metabolic disorders[1][2][3]. The metabolic products of the gut microbiota offer a functional readout of the host-microbe interplay[4]. 4-Hydroxyphenyllactic acid (4-HPLA), a metabolite derived from the bacterial breakdown of the amino acid tyrosine, has emerged as a significant biomarker for altered gut microbial activity[5]. Specifically, the D-isoform of 4-HPLA is of bacterial origin and can be indicative of bacterial overgrowth or an aberrant gut microflora. This application note details the clinical significance of 4-HPLA and provides standardized protocols for its quantification in fecal samples.

Biochemical Background and Clinical Significance

4-Hydroxyphenyllactic acid is a product of tyrosine metabolism undertaken by various gut bacteria, including species of Bifidobacteria and Lactobacilli. The metabolic pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-HPLA.

Elevated levels of 4-HPLA are associated with several conditions:

  • Gut Dysbiosis: Increased urinary or fecal 4-HPLA can signify an overgrowth of certain bacterial populations. It is often included in organic acid tests (OATs) to evaluate microbial balance.

  • Inherited Metabolic Disorders: High concentrations are found in the urine of patients with phenylketonuria (PKU) and tyrosinemia, genetic disorders affecting amino acid breakdown.

  • Other Conditions: Elevated 4-HPLA has also been noted in critically ill patients and has been linked to nonalcoholic fatty liver disease (NAFLD) and hepatic fibrosis.

Conversely, related aromatic amino acid metabolites, such as 4-hydroxyphenylacetic acid (4-HPAA), have been negatively associated with childhood obesity, suggesting that a decrease in specific microbial metabolic outputs could also be a sign of dysbiosis. Therefore, quantifying 4-HPLA provides valuable insight into the functional state of the gut microbiome.

Quantitative Data Summary

The concentration of 4-HPLA is typically measured in urine and normalized to creatinine excretion. While fecal measurements are more direct, urinary levels are commonly used in clinical practice.

AnalyteSpecimenConditionReported Concentration / RangeCitation
4-Hydroxyphenyllactic acidUrineNormal/Healthy≤ 2.0 mmol/mol creatinine
4-Hydroxyphenyllactic acidUrineNormal/Healthy0 - 2 mmol/mol creatinine
4-Hydroxyphenyllactic acidUrineNormal/Healthy0 - 3 mmol/mol creatinine
4-Hydroxyphenyllactic acidUrinePhenylketonuria (PKU), TyrosinemiaElevated concentrations
4-Hydroxyphenyllactic acidFecesNormal/HealthyDetected but not quantified

Signaling and Metabolic Pathways

The production of 4-HPLA is a direct result of microbial metabolism of tyrosine. This pathway is a key indicator of the metabolic capacity of the gut microbiota.

Tyrosine_Metabolism cluster_host Host Environment (Gut Lumen) cluster_microbiota Gut Microbiota Metabolism Dietary_Protein Dietary Protein Tyrosine L-Tyrosine Dietary_Protein->Tyrosine Digestion HPP 4-Hydroxyphenylpyruvic acid Tyrosine->HPP Aminotransferase HPLA 4-Hydroxyphenyllactic acid (4-HPLA) HPP->HPLA Reductase Biomarker Biomarker for Gut Dysbiosis HPLA->Biomarker Bacteria e.g., Bifidobacterium, Lactobacillus Bacteria->HPP Bacteria->HPLA

Caption: Microbial metabolic pathway for 4-HPLA production from dietary tyrosine.

While 4-HPLA itself is primarily a biomarker, related microbial tyrosine metabolites like 4-hydroxyphenylacetic acid (4-HPAA) have been shown to influence host signaling pathways, including the SIRT1 and PI3K/AKT/mTOR pathways, which are involved in metabolism and inflammation.

Experimental Protocols and Workflow

Accurate quantification of 4-HPLA requires rigorous and standardized procedures from sample collection to analysis.

Experimental_Workflow cluster_protocol Experimental Workflow Sample_Collection 1. Fecal Sample Collection (Protocol 5.1) Sample_Processing 2. Homogenization & Storage (-80°C) Sample_Collection->Sample_Processing Extraction 3. Metabolite Extraction (Protocol 5.2) Sample_Processing->Extraction Analysis 4. LC-MS/MS Quantification (Protocol 5.3) Extraction->Analysis Data_Processing 5. Data Processing & Interpretation Analysis->Data_Processing

Caption: Workflow for analysis of 4-HPLA as a gut dysbiosis biomarker.

Protocol 5.1: Fecal Sample Collection and Storage
  • Collection: Collect fresh fecal samples in a sterile, polypropylene container.

  • Homogenization: To ensure uniformity, samples should be thoroughly homogenized by stirring prior to aliquoting. This step is critical due to the heterogeneous nature of feces.

  • Aliquoting: Prepare several aliquots (e.g., 200-500 mg) to avoid repeated freeze-thaw cycles of the bulk sample.

  • Storage: Immediately store aliquots at -80°C until extraction. This temperature is considered the "golden standard" for minimizing microbial and metabolic changes.

Protocol 5.2: Metabolite Extraction from Fecal Samples

This protocol is adapted from methodologies for untargeted and targeted fecal metabolomics.

  • Preparation: Remove a frozen fecal aliquot (target weight: 50 mg) from the -80°C freezer. Keep on dry ice.

  • Weighing: Accurately weigh the frozen sample (~50 mg) into a pre-weighed 2 mL tube containing ceramic beads for homogenization.

  • Solvent Addition: Add 1000 µL of ice-cold methanol (MeOH). This creates a sample-to-solvent ratio of 1:20 (w/v), which has been shown to yield a high number of metabolic features.

  • Cell Lysis: Secure the tubes in a bead-beating homogenizer (e.g., TissueLyser). Process for 5-10 minutes at a high frequency to ensure thorough cell disruption and metabolite release.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully transfer the methanol supernatant to a new 1.5 mL tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

  • Reconstitution: Immediately prior to analysis, reconstitute the dried extract in 100 µL of a solution compatible with the analytical column, such as 50:50 acetonitrile:water (v/v). Vortex thoroughly for 1 minute.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates. Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 5.3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for targeted analysis of 4-HPLA.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating phenolic acids.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.2% acetic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: Isocratic at 2% B

    • 2-15 min: Linear gradient from 2% to 98% B

    • 15-18 min: Hold at 98% B

    • 18-18.1 min: Return to 2% B

    • 18.1-25 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in negative ionization mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification on a QQQ system. The specific precursor-to-product ion transitions for 4-HPLA must be optimized.

  • Quantification: Generate a standard curve using a certified 4-HPLA reference standard. Spike the standard into a blank matrix to account for matrix effects. Results should be reported as concentration per mass of feces (e.g., µg/g).

Data Interpretation

  • Elevated 4-HPLA: An increase in fecal 4-HPLA levels compared to a healthy control cohort may indicate gut dysbiosis, specifically an overgrowth of tyrosine-metabolizing bacteria. This finding should be correlated with clinical symptoms and other diagnostic markers.

  • Reference Range: Establishing an internal laboratory reference range from a well-characterized healthy cohort is crucial for accurate interpretation.

  • Confounding Factors: High dietary intake of tyrosine-rich foods (e.g., meat, dairy) could potentially influence 4-HPLA levels. Additionally, rare metabolic disorders like PKU or tyrosinemia must be ruled out as the cause of significantly elevated levels.

Conclusion

4-Hydroxyphenyllactic acid is a valuable and quantifiable biomarker for assessing gut microbial function. Its measurement can aid researchers and clinicians in identifying gut dysbiosis associated with a variety of diseases. The protocols outlined in this document provide a standardized approach to ensure reproducible and reliable quantification, facilitating the integration of this biomarker into clinical research and drug development pipelines.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites recognized for their significant antioxidant properties. These compounds play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant activity of phenolic compounds is a critical step in the discovery and development of novel therapeutic agents and functional food ingredients. This document provides detailed application notes and experimental protocols for four widely used in vitro antioxidant activity assays: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the antioxidant activity of phenolic compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.

Principle of the DPPH Assay

The antioxidant (A-H) donates a hydrogen atom to the stable DPPH radical (DPPH•), resulting in the reduced, non-radical form of DPPH (DPPH-H) and the antioxidant radical (A•). This reaction leads to a decrease in absorbance at 517 nm, which is proportional to the concentration of the antioxidant.

DPPH_Principle DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced Antioxidant Phenolic Compound (A-H) Antioxidant->DPPH_reduced H• donation Antioxidant_radical Antioxidant Radical (A•)

Figure 1. Principle of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test phenolic compounds

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the standard (e.g., Trolox or Gallic Acid) in methanol.

    • Prepare stock solutions of the phenolic compound samples in methanol.

    • Perform serial dilutions of the standard and sample stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the standard or sample solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample. The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_std Prepare Standard (Trolox/Gallic Acid) Dilutions add_sample Add 100 µL Sample/ Standard/Blank prep_std->add_sample prep_sample Prepare Phenolic Sample Dilutions prep_sample->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition, IC50, or TEAC measure_abs->calculate

Figure 2. Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants to the colorless ABTS, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle of the ABTS Assay

The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.

ABTS_Principle ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced Reduction by Antioxidant Antioxidant Phenolic Compound

Figure 3. Principle of the ABTS radical cation decolorization assay.

Experimental Protocol: ABTS Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test phenolic compounds

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the Trolox standard and the test phenolic compounds in a suitable solvent.[1]

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.[1]

    • Add 10 µL of the different concentrations of the standard or sample solutions to the wells.[1]

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample. The results are typically expressed as TEAC (Trolox Equivalent Antioxidant Capacity).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_abts_stock Prepare ABTS•+ Stock (ABTS + K₂S₂O₈) prep_abts_working Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) prep_abts_stock->prep_abts_working add_abts Add 190 µL ABTS•+ Working Solution prep_abts_working->add_abts prep_std_sample Prepare Standard & Sample Dilutions add_sample Add 10 µL Sample/ Standard prep_std_sample->add_sample add_abts->add_sample incubate Incubate 6 min at RT add_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Inhibition and TEAC measure_abs->calculate

Figure 4. Experimental workflow for the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle of the FRAP Assay

At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to an intense blue ferrous complex (Fe²⁺-TPTZ) by an antioxidant. The change in absorbance at 593 nm is proportional to the total reducing power of the electron-donating antioxidants in the sample.

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction by Antioxidant (e⁻ donation) Antioxidant Phenolic Compound

Figure 5. Principle of the FRAP assay.

Experimental Protocol: FRAP Assay

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test phenolic compounds

  • Ferrous sulfate (FeSO₄·7H₂O) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the FeSO₄·7H₂O standard.

    • Prepare stock solutions of the phenolic compound samples.

    • Create a series of dilutions from the stock solutions.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the standard or sample solutions to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of sample.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 180 µL FRAP Reagent warm_frap->add_frap prep_std_sample Prepare Standard (FeSO₄) & Sample Dilutions add_sample Add 20 µL Sample/ Standard prep_std_sample->add_sample add_frap->add_sample incubate Incubate 4 min at 37°C add_sample->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate Ferrous Ion Equivalents measure_abs->calculate

Figure 6. Experimental workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a method that measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body. The assay quantifies the ability of an antioxidant to protect a fluorescent probe from damage by these radicals.

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant scavenges the peroxyl radicals, thus preventing the degradation of the fluorescent probe. The fluorescence decay is monitored, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.

ORAC_Principle cluster_reaction Reaction Components cluster_pathway Reaction Pathways AAPH AAPH (Radical Generator) path1 AAPH → Peroxyl Radicals AAPH->path1 Fluorescein Fluorescein (Fluorescent Probe) path2 Peroxyl Radicals + Fluorescein → Fluorescence Decay Antioxidant Phenolic Compound path3 Peroxyl Radicals + Antioxidant → Neutralized Radicals path1->path2 path1->path3 path3->path2 Inhibits

Figure 7. Principle of the ORAC assay.

Experimental Protocol: ORAC Assay

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test phenolic compounds

  • Trolox as a standard

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of the Trolox standard and the test phenolic compounds in phosphate buffer. Create a series of dilutions.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the standard, sample solutions, or buffer for the blank, to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • The ORAC values of the samples are expressed as Trolox equivalents (TE).

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_reagents Prepare Fluorescein, AAPH, Standard & Sample Solutions add_fluorescein Add 150 µL Fluorescein to black 96-well plate prep_reagents->add_fluorescein add_sample Add 25 µL Sample/ Standard/Blank prep_reagents->add_sample add_aaph Add 25 µL AAPH to initiate reaction prep_reagents->add_aaph add_fluorescein->add_sample pre_incubate Pre-incubate 15 min at 37°C add_sample->pre_incubate pre_incubate->add_aaph measure_fluorescence Measure Fluorescence kinetically (Ex:485/Em:520 nm) add_aaph->measure_fluorescence calculate Calculate Net AUC and Trolox Equivalents (TE) measure_fluorescence->calculate

Figure 8. Experimental workflow for the ORAC assay.

Data Presentation: Antioxidant Activity of Common Phenolic Compounds

The following table summarizes the antioxidant activity of several common phenolic compounds determined by the DPPH, ABTS, FRAP, and ORAC assays. The values are presented as IC50 (µg/mL or µM) for DPPH and as Trolox Equivalent Antioxidant Capacity (TEAC, µmol TE/g or mmol TE/g) for ABTS, FRAP, and ORAC where available. Note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Phenolic CompoundDPPH (IC50)ABTS (TEAC)FRAP (TEAC)ORAC (µmol TE/g)
Gallic Acid 5.25 µg/mL1.03 µg/mL (IC50)2.94 mol TE/mol1.05 mol TE/mol
Quercetin 1.89 µg/mL (IC50)1.89 µg/mL (IC50)3.05 mol TE/mol5.3-11.34 mol TE/mol
Caffeic Acid 4.50 µg/mL1.59 µg/mL (IC50)1.85 mol TE/mol6.1 mol-TE/mol
Catechin 3.12 µg/mL (IC50)3.12 µg/mL (IC50)2.23 mol TE/mol-
Epicatechin ---7-fold higher than EGCG
Rutin 4.68 µg/mL (IC50)4.68 µg/mL (IC50)--
Ferulic Acid 9.9 µg/mL (IC50)9.51 µM (IC50)4.73 µM (IC50)3.408 TEmol/mol
Resveratrol 15.54 µg/mL-13.42-210.26 µmol/L TE23.12 µmol TE/g

Note: The values presented are compiled from various sources and should be used for comparative purposes with caution. The experimental conditions under which these values were obtained may vary.

References

Application Notes and Protocols for Evaluating the Biological Effects of 3-(4-hydroxyphenyl)lactic acid (HPLA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)lactic acid (HPLA), a phenolic acid metabolite derived from the microbial fermentation of tyrosine, has garnered significant interest in the scientific community for its diverse biological activities. Emerging evidence suggests its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and anti-proliferative properties. These application notes provide a comprehensive guide for researchers to evaluate the biological effects of HPLA using a suite of robust cell-based assays. The following sections detail the principles, protocols, and data interpretation for key assays to assess cytotoxicity, cell proliferation, apoptosis, antioxidant potential, and anti-inflammatory effects of HPLA.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of HPLA in various cell-based assays. These values are provided as examples for data presentation and may vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of HPLA in Various Cell Lines (IC50 Values)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HT-29 (Colon Cancer)MTT48150
MCF-7 (Breast Cancer)MTT48200
A549 (Lung Cancer)LDH24> 500
HepG2 (Liver Cancer)MTT72120

Table 2: Anti-proliferative Effects of HPLA (IC50 Values)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HT-29 (Colon Cancer)BrdU48100
MCF-7 (Breast Cancer)EdU48130

Table 3: Antioxidant and Anti-inflammatory Activity of HPLA

AssayCell LineParameter MeasuredHPLA Concentration (µM)% Inhibition/Effect
Cellular Antioxidant ActivityHepG2DCF Fluorescence5045% reduction
Anti-inflammatoryRAW 264.7LPS-induced NO production10060% inhibition
Anti-inflammatoryRAW 264.7LPS-induced TNF-α release10055% inhibition

Experimental Workflows and Signaling Pathways

Experimental Workflow: Evaluating HPLA in Cell-Based Assays

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis HPLA_prep Prepare HPLA Stock Solution Cytotoxicity Cytotoxicity Assays (MTT, LDH) HPLA_prep->Cytotoxicity Proliferation Cell Proliferation Assays (BrdU, EdU) HPLA_prep->Proliferation Apoptosis Apoptosis Assays (Annexin V/PI) HPLA_prep->Apoptosis Antioxidant Cellular Antioxidant Assay HPLA_prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) HPLA_prep->Anti_inflammatory Cell_culture Culture Selected Cell Lines Cell_culture->Cytotoxicity Cell_culture->Proliferation Cell_culture->Apoptosis Cell_culture->Antioxidant Cell_culture->Anti_inflammatory Dose_response Generate Dose-Response Curves Cytotoxicity->Dose_response Proliferation->Dose_response Apoptosis->Dose_response Antioxidant->Dose_response Anti_inflammatory->Dose_response IC50 Calculate IC50 Values Dose_response->IC50 Statistical_analysis Statistical Analysis IC50->Statistical_analysis

Figure 1: General workflow for evaluating the biological effects of HPLA.

HPLA Modulation of the TLR4/NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 HPLA HPLA HPLA->TLR4 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription

Figure 2: HPLA's inhibitory effect on the TLR4/NF-κB pathway.

Experimental Protocols

Cytotoxicity Assay: MTT Method

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of HPLA in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of HPLA. Include a vehicle control (medium with the same concentration of solvent used to dissolve HPLA) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HPLA concentration to determine the IC50 value.

Cell Proliferation Assay: BrdU Incorporation

Principle: This assay measures DNA synthesis, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of HPLA as described in the MTT assay protocol (Steps 1 and 2).

  • BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[5]

  • Fixation and Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature. Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of HPLA for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS and then resuspend them in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS). The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of HPLA is determined by its ability to inhibit DCF formation.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled plate and grow to confluence.

  • Compound and Probe Incubation: Wash the cells with PBS. Add 100 µL of treatment medium containing HPLA at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the medium and wash the cells with PBS. Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of inhibition of DCF formation by HPLA compared to the control.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) and Cytokine Production

Principle: This assay evaluates the ability of HPLA to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). Nitric oxide production is measured using the Griess reagent, and cytokine levels (e.g., TNF-α, IL-6) are quantified by ELISA.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of HPLA for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with LPS and no HPLA) and a negative control (cells with no LPS or HPLA).

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO₂⁻ concentration.

  • Cytokine Measurement (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production by HPLA compared to the LPS-stimulated vehicle control. Determine the IC50 values.

References

Application Note: Enantioselective Separation of 3-(4-Hydroxyphenyl)lactic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the enantioselective separation of the (R) and (S) isomers of 3-(4-Hydroxyphenyl)lactic acid using chiral High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape for the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis and purification of chiral compounds.

Introduction

3-(4-Hydroxyphenyl)lactic acid is a chiral carboxylic acid that plays a significant role in various biological processes and is a key building block in the synthesis of pharmaceuticals. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and metabolic studies. Chiral HPLC is a powerful technique for the separation of enantiomers, and polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including α-hydroxy acids. This application note provides a robust and reproducible HPLC method for the baseline separation of 3-(4-Hydroxyphenyl)lactic acid enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of trifluoroacetic acid (TFA). The optimal composition should be determined empirically but a good starting point is 90:10 (v/v) n-hexane:IPA + 0.1% TFA.

  • Solvents: HPLC grade n-hexane, isopropanol, and trifluoroacetic acid.

  • Sample: A racemic mixture of 3-(4-Hydroxyphenyl)lactic acid dissolved in the mobile phase at a concentration of 1 mg/mL.

Chromatographic Conditions
ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation
  • Weigh an appropriate amount of racemic 3-(4-Hydroxyphenyl)lactic acid.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation of 3-(4-Hydroxyphenyl)lactic acid based on the proposed method. These values are typical for the separation of similar aromatic lactic acid derivatives on a Chiralcel® OD-H column.

EnantiomerRetention Time (t_R) [min]Tailing Factor (T_f)Resolution (R_s)
(S)-3-(4-Hydroxyphenyl)lactic acid 12.51.1\multirow{2}{*}{> 2.0}
(R)-3-(4-Hydroxyphenyl)lactic acid 15.21.2

Mandatory Visualization

Enantioselective_HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic 3-(4-Hydroxyphenyl)lactic Acid Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Separation Chiralcel® OD-H Column n-Hexane/IPA/TFA (90:10:0.1) 1.0 mL/min, 25 °C Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: Workflow for the enantioselective separation of 3-(4-Hydroxyphenyl)lactic acid.

Discussion

The proposed HPLC method provides a reliable and efficient means for the enantioselective separation of 3-(4-Hydroxyphenyl)lactic acid. The use of a polysaccharide-based chiral stationary phase, specifically Chiralcel® OD-H, is key to achieving the desired resolution. The normal-phase mobile phase, consisting of n-hexane and isopropanol, offers good selectivity, while the addition of trifluoroacetic acid helps to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

The separation mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The specific three-dimensional structure of the cellulose derivative on the stationary phase creates chiral cavities that preferentially interact with one enantiomer over the other, leading to different retention times and, consequently, their separation.

For method optimization, the ratio of n-hexane to isopropanol can be adjusted. Increasing the percentage of isopropanol will generally decrease retention times but may also affect the resolution. Conversely, decreasing the isopropanol content will increase retention and may improve resolution. The concentration of trifluoroacetic acid can also be optimized to achieve the best peak symmetry.

Conclusion

This application note details a robust and effective HPLC method for the enantioselective separation of 3-(4-Hydroxyphenyl)lactic acid isomers. The protocol, utilizing a Chiralcel® OD-H column with a normal-phase eluent, is suitable for the routine analysis and quality control of this important chiral compound in research and pharmaceutical development settings.

Application Note: Derivatization of 4-Hydroxyphenyllactic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), an aromatic acid metabolite of tyrosine, is a significant biomarker in clinical diagnostics and metabolomics, with its levels indicating various metabolic disorders.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of metabolites due to its high resolution and sensitivity.[2] However, 4-HPLA is a polar, non-volatile compound containing both a phenolic hydroxyl and a carboxylic acid group. These functional groups cause poor chromatographic peak shape and thermal instability, making direct GC-MS analysis challenging.[3][4]

Chemical derivatization is an essential sample preparation step to overcome these limitations. The process involves chemically modifying the polar functional groups to increase analyte volatility and thermal stability.[3] Silylation is the most common derivatization technique for compounds like 4-HPLA, where active hydrogens in the hydroxyl and carboxyl groups are replaced by a non-polar trimethylsilyl (TMS) group. This note provides a detailed protocol for the silylation of 4-HPLA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for reliable GC-MS analysis.

Principle of Silylation

Silylation is a robust and widely used derivatization method for GC analysis. The reaction substitutes the active hydrogen on polar functional groups with a trimethylsilyl (TMS) group. For 4-HPLA, both the phenolic hydroxyl group and the carboxylic acid group react with the silylating agent, such as BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS). This reaction yields a di-TMS-4-HPLA derivative that is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. The resulting derivative exhibits improved peak symmetry and allows for lower detection limits.

Experimental Protocol

This protocol details a standard procedure for the derivatization of 4-HPLA in dried sample extracts.

1. Materials and Reagents

  • Dried sample extract containing 4-HPLA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Internal Standard (e.g., D4-Alanine, optional but recommended)

  • Reaction Vials (2 mL, with PTFE-lined screw caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

2. Sample Preparation (Drying)

  • It is critical to ensure the sample is completely dry, as silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.

  • Place the sample extract in a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

3. Derivatization Procedure

  • To the dried sample extract in the reaction vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to complete the reaction.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Alternative Reagent: For derivatives with enhanced stability against hydrolysis, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used in place of BSTFA. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives which are over 10,000 times more stable than their TMS counterparts. The reaction typically requires higher temperatures (e.g., 100°C) and longer incubation times (e.g., 2-4 hours).

4. GC-MS Analysis Parameters

The following are typical GC-MS parameters and can be adapted based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
ColumnZB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Oven ProgramInitial temp 100°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Presentation

The silylation of 4-HPLA results in a di-TMS derivative with a characteristic mass spectrum. Quantitative analysis can be performed using selected ion monitoring (SIM) of key fragment ions for enhanced sensitivity.

Table 1: Expected GC-MS Data for Derivatized 4-Hydroxyphenyllactic Acid

Compound NameDerivatization GroupMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-Hydroxyphenyllactic Aciddi-TMS326311 (M-15, loss of CH₃), 207 , 179 , 73 (base peak)

Note: Retention times are system-dependent and must be confirmed by running a standard. The mass fragments listed are characteristic and useful for identification and quantification.

Workflow and Process Visualization

The overall process from sample preparation to data analysis is outlined below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Pyridine & BSTFA + 1% TMCS dry->add_reagents heat Heat at 70°C for 60 min add_reagents->heat cool Cool to RT heat->cool inject GC-MS Injection cool->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: Workflow for silylation derivatization and GC-MS analysis of 4-HPLA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+-)-3-(4-Hydroxyphenyl)lactic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (+-)-3-(4-Hydroxyphenyl)lactic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Reduction of 4-Hydroxyphenylpyruvic Acid

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Sodium Borohydride (NaBH₄) Reduction: Ensure a sufficient excess of NaBH₄ is used, as it can decompose in protic solvents like methanol or ethanol.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2] The reaction may require stirring for several hours at room temperature or gentle heating to go to completion.[3][4]

    • Catalytic Hydrogenation (Pd/C): Ensure the catalyst is active and the system is properly purged of air and filled with hydrogen.[5] The reaction may require elevated pressure and temperature to proceed efficiently.

  • Side Reactions:

    • Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the carboxylic acid group. Ensure you are using a selective reducing agent like NaBH₄ for ketone reduction.

    • Formation of Borate Esters (with NaBH₄): During workup, acidic conditions are required to hydrolyze the borate ester intermediate and liberate the alcohol product. Ensure the pH is adjusted appropriately.

  • Product Loss During Workup and Purification:

    • Extraction: The product is water-soluble, so multiple extractions with an organic solvent (e.g., ethyl acetate) are necessary to maximize recovery from the aqueous phase.

    • Purification: Boric acid and its salts are common byproducts of NaBH₄ reduction and can be challenging to remove. Techniques like recrystallization or column chromatography may be necessary. For boric acid removal, a common method is to add methanol and evaporate it several times as methyl borate is volatile.

Problem 2: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Contamination with Boron Compounds (from NaBH₄ reduction):

    • As mentioned above, repeated evaporation with methanol can help remove boric acid.

    • Washing the crude product with cold water can also help remove water-soluble boron salts.

    • Crystallization from a suitable solvent system can effectively purify the product.

  • Contamination with Unreacted Starting Material:

    • If the reaction has not gone to completion, the final product will be contaminated with 4-hydroxyphenylpyruvic acid. Monitor the reaction by TLC to ensure complete conversion. If necessary, the reaction time can be extended, or more reducing agent can be added.

    • Purification via column chromatography can separate the product from the starting material.

  • Formation of Side Products from Diazotization of Tyrosine:

    • The diazotization of tyrosine is known to produce side products from nitration or chlorination of the aromatic ring, which are difficult to separate. This route often results in lower yields and more complex purification.

    • Careful control of reaction temperature (typically low temperatures are required for diazotization) and the slow addition of reagents can help minimize side reactions.

    • Extensive chromatographic purification is often necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: There are two primary synthetic routes:

  • Reduction of a Precursor: This involves the synthesis of 4-hydroxyphenylpyruvic acid, followed by its reduction to the final product. The reduction can be achieved using sodium borohydride (NaBH₄) or through catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C).

  • Diazotization of Tyrosine: This method involves the conversion of the amino group of L-tyrosine to a hydroxyl group via a diazonium salt intermediate. However, this route is often associated with lower yields and the formation of difficult-to-remove side products.

Q2: Which reduction method for 4-hydroxyphenylpyruvic acid typically gives a higher yield?

A2: Catalytic hydrogenation using Pd/C has been reported to give very high yields, in some cases approaching quantitative conversion (e.g., 99.7% for a similar compound). While sodium borohydride is a convenient and effective reagent, yields can be lower due to potential decomposition of the reagent and challenges in workup and purification.

Q3: What are the key parameters to control for a successful sodium borohydride reduction?

A3: Key parameters include:

  • Solvent: Methanol or ethanol are commonly used.

  • Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

  • Stoichiometry: An excess of NaBH₄ is typically used to ensure complete reaction.

  • Workup: Acidic workup is crucial to hydrolyze the borate ester intermediate.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable solvent system should be chosen to achieve good separation between the starting material (4-hydroxyphenylpyruvic acid) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the common challenges in the purification of this compound?

A5: Common purification challenges include:

  • Removing inorganic byproducts, particularly boric acid and its salts, after a sodium borohydride reduction.

  • Separating the product from unreacted starting material if the reaction is incomplete.

  • Dealing with the formation of colored impurities, which may require treatment with activated carbon.

  • The product's water solubility can make extraction from aqueous solutions challenging, often requiring multiple extractions.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteReducing Agent/ReagentReported YieldReference
Reduction of 4-hydroxyphenylpyruvic acidCatalytic Hydrogenation (Pd/C)Potentially very high (up to 99.7% for a similar compound)
Reduction of 4-hydroxyphenylpyruvic acidSodium Borohydride (NaBH₄)Variable, generally good to high
Diazotization of TyrosineSodium Nitrite (NaNO₂) / AcidGenerally poor

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Hydroxyphenylpyruvic Acid with Sodium Borohydride

  • Dissolution: Dissolve 4-hydroxyphenylpyruvic acid in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) portion-wise to the cooled solution. Control the rate of addition to manage any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic and gas evolution ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add a saturated solution of sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Extract the product with several portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Hydroxyphenylpyruvic Acid

  • Setup: In a hydrogenation flask, add 4-hydroxyphenylpyruvic acid and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the flask. The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system). The reaction progress can be monitored by TLC or by observing the uptake of hydrogen.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization.

Mandatory Visualization

Synthesis_Troubleshooting Start Start Synthesis Route1 Route 1: Reduction of 4-Hydroxyphenylpyruvic Acid Start->Route1 Route2 Route 2: Diazotization of Tyrosine Start->Route2 Reduction_Method Choose Reduction Method Route1->Reduction_Method Diazotization Perform Diazotization Route2->Diazotization NaBH4 Sodium Borohydride Reduction Reduction_Method->NaBH4 Good Selectivity PdC Catalytic Hydrogenation (Pd/C) Reduction_Method->PdC High Yield Workup_Purification Workup & Purification NaBH4->Workup_Purification TS_LowYield_Red Troubleshooting: Low Yield NaBH4->TS_LowYield_Red PdC->Workup_Purification PdC->TS_LowYield_Red Diazotization->Workup_Purification TS_SideReactions_Diaz Troubleshooting: Side Reactions Diazotization->TS_SideReactions_Diaz Final_Product (+-)-3-(4-Hydroxyphenyl)lactic acid Workup_Purification->Final_Product TS_Purification Troubleshooting: Purification Issues Workup_Purification->TS_Purification

Caption: Synthetic routes and troubleshooting points for this compound.

Experimental_Workflow cluster_0 Route 1: Reduction of 4-Hydroxyphenylpyruvic Acid cluster_1 Route 2: Diazotization of Tyrosine R1_Start 4-Hydroxyphenylpyruvic Acid R1_Reduction Reduction R1_Start->R1_Reduction R1_NaBH4 1. NaBH4, MeOH 2. H3O+ workup R1_Reduction->R1_NaBH4 R1_PdC H2, Pd/C, EtOH R1_Reduction->R1_PdC R1_Workup Workup & Purification R1_NaBH4->R1_Workup R1_PdC->R1_Workup R1_Product Final Product R1_Workup->R1_Product R2_Start L-Tyrosine R2_Diazotization Diazotization (NaNO2, H+) R2_Start->R2_Diazotization R2_Intermediate Diazonium Salt (unstable) R2_Diazotization->R2_Intermediate R2_Hydrolysis Hydrolysis R2_Intermediate->R2_Hydrolysis R2_Workup Workup & Purification (Challenging) R2_Hydrolysis->R2_Workup R2_Product Final Product R2_Workup->R2_Product

Caption: Experimental workflows for the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the HPLC analysis of organic acids.

Troubleshooting Guides

This section provides detailed solutions to specific peak shape problems encountered during the HPLC analysis of organic acids.

Issue: My organic acid peaks are tailing.

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem in the analysis of organic acids. It can lead to inaccurate quantification and poor resolution.

Answer:

Peak tailing for organic acids in reversed-phase HPLC is often caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

1. Evaluate and Adjust Mobile Phase pH:

  • Problem: If the mobile phase pH is close to the pKa of your organic acid, the compound can exist in both ionized and non-ionized forms, leading to secondary interactions with the stationary phase and causing peak tailing.

  • Solution: For acidic compounds, it is recommended to lower the mobile phase pH to at least 2 pH units below the pKa of the analyte.[1] This ensures that the organic acids are fully protonated (non-ionized) and interact more uniformly with the stationary phase, resulting in sharper, more symmetrical peaks. Use a buffer to maintain a stable pH throughout the analysis.[2]

2. Check for Column Overload:

  • Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.[3] This is often characterized by a "shark-fin" or right-triangle peak shape.

  • Solution: To check for mass overload, dilute your sample by a factor of 10 and reinject it. If the peak shape improves and the retention time increases, column overload was the issue.[4] Reduce the sample concentration or the injection volume. As a rule of thumb, the injection volume should be less than or equal to 5% of the column's volume.

3. Assess Column Condition and Chemistry:

  • Problem: The column itself can be a source of peak tailing. Residual silanol groups on the surface of silica-based C18 columns can interact with polar analytes like organic acids, causing tailing. Column degradation over time can also lead to poor peak shape.

  • Solution:

    • Use an appropriate column: For polar compounds like organic acids, consider using polar-embedded or charged surface hybrid (CSH) columns, which are designed to minimize secondary interactions.[5] Columns specifically marketed for organic acid analysis are also a good choice.

    • Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent. Refer to the manufacturer's instructions for appropriate regeneration procedures.

    • Replace the column: If the column is old or flushing does not improve the peak shape, it may need to be replaced.

4. Optimize Other Method Parameters:

  • Problem: Sub-optimal flow rate or mobile phase composition can contribute to peak tailing.

  • Solution:

    • Increase Organic Modifier: If the elution strength of the mobile phase is too weak, the analyte may linger on the column. Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% can improve peak shape.

    • Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion. Experiment with slightly higher flow rates to see if peak shape improves.

Issue: My organic acid peaks are fronting.

Peak fronting, where the first half of the peak is broader than the latter half, can also compromise the accuracy of your analysis.

Answer:

Peak fronting is less common than tailing for organic acids but can occur due to several reasons, primarily related to the sample and column conditions.

1. Check for Sample Overload and Solvent Effects:

  • Problem: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to a fronting peak. Concentration overload can also be a cause.

  • Solution:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

    • Reduce Injection Volume or Concentration: As with peak tailing, reducing the amount of sample injected can often resolve fronting issues caused by overload.

2. Inspect the Column for Physical Problems:

  • Problem: A void or channel in the column packing material can lead to an uneven flow path for the sample, resulting in distorted peaks, including fronting. This can be caused by pressure shocks or operating the column at a high pH, which can dissolve the silica packing.

  • Solution:

    • Reverse and Flush the Column: Sometimes, reversing the column (if permissible by the manufacturer) and flushing it at a low flow rate can help to settle the packing material.

    • Replace the Column: If a void is present, the column will likely need to be replaced for optimal performance.

Issue: My organic acid peaks are splitting.

Split peaks, where a single compound appears as two or more merged peaks, can be a complex issue to diagnose.

Answer:

Peak splitting can be caused by problems with the sample injection, the column, or the separation method itself.

1. Troubleshoot the Injection Process:

  • Problem: An issue with the injector or the injection solvent can cause the sample to be introduced into the column in a non-uniform manner.

  • Solution:

    • Sample Solvent Incompatibility: If the sample is not fully soluble in the mobile phase or if the injection solvent is significantly different from the mobile phase, it can cause the analyte to precipitate at the head of the column and then redissolve, leading to a split peak. Ensure your sample is fully dissolved and the injection solvent is compatible with the mobile phase.

    • Injector Malfunction: Check the injector for any leaks or blockages. Ensure the injection needle is properly seated and the correct volume is being aspirated.

2. Examine the Column and Guard Column:

  • Problem: A partially blocked frit, a void at the column inlet, or contamination can disrupt the sample band as it enters the column, causing it to split.

  • Solution:

    • Replace the Frit: If you suspect a blocked inlet frit, it may need to be replaced.

    • Use a Guard Column: A guard column can help protect the analytical column from particulates and strongly retained compounds in the sample, which can cause peak splitting.

    • Column Replacement: If the column packing itself is compromised, the column will need to be replaced.

3. Evaluate the Chromatographic Method:

  • Problem: In some cases, what appears to be a split peak may actually be the co-elution of two different compounds.

  • Solution:

    • Adjust Separation Parameters: Try altering the mobile phase composition, pH, or temperature to see if the two peaks can be resolved. A change in selectivity may indicate that you are separating two different analytes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing organic acids by reversed-phase HPLC?

A1: The ideal mobile phase pH for analyzing organic acids is typically 2-3 pH units below the pKa of the acids being analyzed. This ensures the acids are in their protonated, non-ionized form, which leads to better retention and more symmetrical peak shapes on a reversed-phase column. A buffered mobile phase is crucial to maintain a consistent pH.

Q2: Which type of HPLC column is best suited for organic acid analysis?

A2: Due to their polar nature, organic acids are often challenging to retain on traditional C18 columns. Columns with polar-embedded stationary phases or those specifically designed for aqueous mobile phases (AQ-type) are often recommended. These columns provide better retention for polar compounds and are more stable in highly aqueous mobile phases, preventing phase collapse. Ion-exchange and ion-exclusion chromatography columns are also commonly used for organic acid separations.

Q3: How does column temperature affect the peak shape of organic acids?

A3: Increasing the column temperature generally leads to sharper peaks and shorter retention times. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer. However, the effect can be compound-dependent, and in some cases, a lower temperature might be necessary to achieve the desired separation of closely eluting peaks. It is important to operate the column within its recommended temperature limits.

Q4: Can I use a gradient elution for my organic acid analysis?

A4: Yes, a gradient elution can be very effective for analyzing a mixture of organic acids with a wide range of polarities. You can start with a highly aqueous mobile phase to retain the more polar acids and then gradually increase the organic solvent concentration to elute the less polar acids. This can help to improve peak shape and reduce analysis time for complex samples.

Q5: What are some common sample preparation techniques to improve peak shape for organic acids?

A5: Proper sample preparation is critical for good peak shape.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could block the column frit.

  • Dilution: As mentioned in the troubleshooting guide, diluting your sample can prevent column overload.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interfering compounds that might affect peak shape.

Quantitative Data on Factors Affecting Peak Shape

The following tables summarize the impact of key chromatographic parameters on the peak shape of organic acids.

Table 1: Effect of Mobile Phase pH on Asymmetry Factor (As) of Six Organic Acids

This table presents data on how varying the mobile phase pH affects the asymmetry factor of six different organic acids. A value closer to 1 indicates a more symmetrical peak.

pHOxalic Acid (As)Tartaric Acid (As)Malic Acid (As)Lactic Acid (As)Acetic Acid (As)Citric Acid (As)
1.0 1.101.051.081.121.151.07
2.0 1.051.021.041.061.081.03
2.5 1.021.001.011.031.051.01
3.0 1.151.101.121.151.201.11
3.5 1.251.201.231.281.351.22
4.0 1.401.351.381.451.551.37
5.0 1.601.551.581.651.751.57
7.0 1.851.801.831.902.001.82

Data is adapted from a study on the simultaneous detection of six organic acids. The original data included retention time and number of theoretical plates as well.

Table 2: General Effect of Flow Rate on Peak Shape Parameters

Flow RatePeak WidthPeak HeightAsymmetry/Tailing
Too Low Increases (due to diffusion)DecreasesMay worsen
Optimal MinimalMaximalOptimal
Too High DecreasesMay decreaseCan lead to fronting or tailing

Note: The optimal flow rate is dependent on the column dimensions, particle size, and mobile phase viscosity. It is generally determined experimentally during method development.

Table 3: General Effect of Column Temperature on Peak Shape Parameters

Similar to flow rate, the effect of temperature is often compound and method-specific. The general trends are outlined below.

Column TemperaturePeak WidthRetention TimePeak Shape
Lower May increaseIncreasesMay improve for some closely eluting peaks
Optimal MinimalOptimal for separationGenerally sharper, more symmetrical peaks
Higher DecreasesDecreasesCan improve symmetry, but may cause degradation for some analytes

Note: An optimal temperature balances good peak shape with the stability of the analytes and the desired retention times.

Experimental Protocols

Below are examples of detailed experimental methodologies for the HPLC analysis of organic acids that have been shown to produce good peak shapes.

Protocol 1: Analysis of Organic Acids in Wine

  • Objective: To separate and quantify tartaric, malic, lactic, citric, and succinic acids in wine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A column containing a strong cation (H+) exchange resin (e.g., 300 mm x 7.8 mm, 9 µm particle size).

  • Mobile Phase: 0.0125 M Sulfuric Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-65°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Degas the wine sample and filter it through a 0.45 µm membrane filter.

Protocol 2: Analysis of Multiple Organic Acids in Food Products

  • Objective: Simultaneous identification of ten organic acids.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18-AQ (ODS) reversed-phase column (e.g., 5 µm, 4.6 mm ID x 250 mm).

  • Mobile Phase: 1 mmol/L Sulphuric Acid + 8 mmol/L Sodium Sulphate.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample (e.g., vinegar) 1:50 with pure water, then filter before analysis.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailingWorkflow start Peak Tailing Observed check_overload Is the peak shape better after 10x dilution? start->check_overload reduce_injection Yes: Reduce sample concentration or injection volume. check_overload->reduce_injection Yes check_pH No: Is the mobile phase pH >= pKa - 2? check_overload->check_pH No adjust_pH Yes: Lower mobile phase pH using a buffer. check_pH->adjust_pH Yes check_column No: Is the column old or inappropriate for polar analytes? check_pH->check_column No replace_column Yes: Use a polar-embedded or AQ-type column. Consider replacement. check_column->replace_column Yes optimize_method No: Increase organic modifier % or optimize flow rate. check_column->optimize_method No

Caption: Troubleshooting workflow for peak tailing.

PeakFrontingWorkflow start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent change_solvent Yes: Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_overload No: Is the peak shape improved with a smaller injection? check_solvent->check_overload No reduce_injection Yes: Reduce injection volume or sample concentration. check_overload->reduce_injection Yes check_column No: Inspect column for voids or channels. check_overload->check_column No replace_column A void is suspected. Replace the column. check_column->replace_column

Caption: Troubleshooting workflow for peak fronting.

PeakSplittingWorkflow start Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks system_issue Yes: Suspect an issue before the column. check_all_peaks->system_issue Yes single_peak_issue No: Suspect a sample or method-specific issue. check_all_peaks->single_peak_issue No check_frit Check for a blocked guard column or column inlet frit. system_issue->check_frit check_injector Inspect the injector for malfunction. system_issue->check_injector check_solubility Is the sample fully soluble in the mobile phase? single_peak_issue->check_solubility adjust_method Modify separation conditions (pH, temp) to check for co-elution. single_peak_issue->adjust_method

References

Troubleshooting low recovery of 4-Hydroxyphenyllactic acid during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Hydroxyphenyllactic Acid Extraction

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of 4-Hydroxyphenyllactic acid during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes for low recovery of 4-Hydroxyphenyllactic acid during liquid-liquid extraction (LLE)?

Low recovery during LLE can stem from several factors:

  • Improper pH of the Aqueous Phase: 4-Hydroxyphenyllactic acid is a phenolic acid. To ensure it partitions effectively into an organic solvent, the aqueous phase must be acidified to a pH below its pKa. This protonates the carboxylic acid and phenol groups, making the molecule less polar. A pH of around 2 is often required to fully protonate the molecule and maximize its extraction into the organic phase.[1]

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. While moderately polar solvents like ethyl acetate are commonly used, the optimal solvent may vary depending on the sample matrix.[1]

  • Insufficient Phase Mixing: Inadequate vortexing or shaking during the extraction process will result in poor partitioning of the analyte between the aqueous and organic layers.

  • Incomplete Phase Separation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to its loss during separation.

  • Analyte Degradation: 4-Hydroxyphenyllactic acid, like other phenolic compounds, can be susceptible to oxidation, especially at high pH or when exposed to heat and light.[2]

Q2: My recovery is still low after optimizing the pH. What solvent should I use?

Ethyl acetate is a commonly used solvent for the extraction of 4-Hydroxyphenyllactic acid and similar metabolites from acidified aqueous solutions.[1] For solid-phase extraction (SPE), methanol/water mixtures are often effective for eluting phenolic acids.[3] If you are preparing a stock solution, Dimethyl sulfoxide (DMSO) is a suitable solvent.

Q3: How can I improve my recovery using Solid-Phase Extraction (SPE)?

Low recovery in SPE can be troubleshooted by systematically checking each step of the process:

  • Analyte Breakthrough in the Loading Step: If the analyte is found in the fraction that passes through the column during sample loading, it could indicate an incorrect stationary phase choice, an overly strong sample solvent, or incorrect pH.

  • Analyte Loss in the Wash Step: If the analyte is being eluted during the wash step, the wash solvent is likely too strong. Consider using a weaker solvent to remove impurities without eluting the target compound.

  • Analyte Remaining on the Column: If the analyte is not present in the loading, wash, or elution fractions, it is likely irreversibly bound to the sorbent. In this case, a stronger elution solvent is needed.

  • Column Drying: For some SPE phases, it is critical that the sorbent bed does not dry out between the conditioning and sample loading steps, as this can prevent proper retention of the analyte.

Q4: Could my sample be degrading during the extraction process?

Yes, degradation is a potential issue. Phenolic compounds are susceptible to oxidation. To minimize degradation:

  • Work quickly and at low temperatures where possible.

  • Avoid high pH conditions if the final product needs to be stable.

  • Protect samples from direct light.

  • Consider using antioxidants in your solutions if compatible with your downstream analysis.

Q5: What is the optimal temperature for extraction?

The optimal temperature depends on the extraction method. For pressurized liquid extraction of phenolic acids, temperatures between 100-160°C can improve yields, but temperatures above this may cause degradation. For other methods, such as those involving aqueous solutions, lower temperatures (e.g., 30-35°C) may be optimal to preserve the stability of the compound.

Data Presentation: Recovery Rates

The following table summarizes reported recovery rates for 4-Hydroxyphenyllactic acid under different extraction conditions.

Extraction MethodSample MatrixSolvent SystempHAverage Recovery (%)Reference
Magnetic Solid-Phase ExtractionHuman UrineNot specified4-986.5 - 105.5
Liquid-Liquid Extraction (Double Extraction)SerumEthyl AcetateAcidic (pH ~2)80 - 90
Protein PrecipitationSerumMethanolNot applicable~100

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) of 4-Hydroxyphenyllactic Acid from Serum

This protocol is adapted from a method for analyzing various metabolites in human serum.

  • Sample Preparation: To a 100 µL aliquot of serum, add 10 µL of an appropriate internal standard working solution.

  • Acidification: Add 50 µL of 10% (v/v) formic acid solution to the serum sample to lower the pH to approximately 2. This protonates the 4-Hydroxyphenyllactic acid, making it less water-soluble.

  • First Extraction: Add 500 µL of ethyl acetate to the sample. Vortex the mixture thoroughly for 1 minute to ensure adequate mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample at 2750 x g for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer 400 µL of the upper organic layer (ethyl acetate) to a clean tube.

  • Second Extraction: Add another 500 µL of ethyl acetate to the remaining aqueous sample. Repeat the vortexing and centrifugation steps.

  • Pooling and Evaporation: Combine the second organic extract with the first. Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., UPLC-MS/MS).

2. Magnetic Solid-Phase Extraction (MSPE) from Urine

This is a general outline based on a method developed for the determination of 4-Hydroxyphenyllactic acid in human urine.

  • Adsorbent Preparation: Synthesize or obtain magnetic nanoparticles coated with a suitable adsorbent material (e.g., chitosan).

  • Sample pH Adjustment: Adjust the pH of the urine sample to the optimal range for binding (in the cited study, extraction was effective between pH 4-9).

  • Extraction: Add the magnetic adsorbent to the urine sample and vortex or shake for a specified time to allow the 4-Hydroxyphenyllactic acid to adsorb to the nanoparticles.

  • Magnetic Separation: Place the sample tube on a strong external magnet. The magnetic nanoparticles will be pulled to the side of the tube, allowing the supernatant (the cleared urine sample) to be easily decanted and discarded.

  • Washing: Wash the nanoparticles with a suitable solvent to remove any non-specifically bound impurities. Use the magnet to retain the nanoparticles while discarding the wash solvent.

  • Elution: Add an elution solvent (e.g., a solution with a different pH or a higher concentration of organic solvent) to the nanoparticles to desorb the 4-Hydroxyphenyllactic acid.

  • Final Separation and Analysis: Separate the nanoparticles from the elution solvent using the magnet and collect the eluate for analysis by a suitable method like HPLC.

Visualizations

Troubleshooting_Workflow start Start: Low Recovery of 4-Hydroxyphenyllactic Acid check_method Which extraction method? start->check_method lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_ph Is aqueous phase pH < pKa (approx. 2-3)? lle->check_ph adjust_ph Action: Acidify sample with formic or sulfuric acid. check_ph->adjust_ph No check_solvent Is solvent appropriate? (e.g., Ethyl Acetate) check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Action: Test alternative polar aprotic solvents. check_solvent->change_solvent No check_mixing Is phase mixing adequate? check_solvent->check_mixing Yes change_solvent->check_solvent improve_mixing Action: Increase vortexing time/intensity. Consider multiple extractions. check_mixing->improve_mixing No check_fractions Where is the analyte? Analyze Load, Wash, and Elution fractions. spe->check_fractions in_load In Load/Wash Fraction check_fractions->in_load Load/Wash stuck_on_column Not in Any Fraction check_fractions->stuck_on_column None troubleshoot_load Problem: Poor retention. - Check sorbent choice - Weaken sample solvent/wash - Check pH in_load->troubleshoot_load troubleshoot_elution Problem: Poor elution. - Increase strength of elution solvent. stuck_on_column->troubleshoot_elution

Caption: Troubleshooting workflow for low recovery of 4-Hydroxyphenyllactic acid.

Chemical_Properties cluster_HPLA 4-Hydroxyphenyllactic Acid Properties cluster_extraction_factors Extraction Implications HPLA 4-Hydroxyphenyllactic Acid C9H10O4 solubility Solubility HPLA->solubility stability Stability HPLA->stability acidity Acidity (pKa) HPLA->acidity sol_details Soluble in DMSO and methanol. For LLE, requires non-polar (protonated) form. solubility->sol_details Influences solvent choice stab_details Susceptible to oxidation and hydrolysis. Avoid high heat and light. stability->stab_details Impacts handling and storage acid_details Acidic groups require low pH (< pKa) for protonation and extraction into organic solvents. acidity->acid_details Crucial for pH adjustment

Caption: Key properties of 4-Hydroxyphenyllactic acid relevant to extraction.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of 3-(4-hydroxyphenyl)lactic acid (HPLA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 3-(4-hydroxyphenyl)lactic acid (HPLA).

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of HPLA.

Problem: Low HPLA Signal Intensity or Poor Sensitivity

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary cause of low analyte signal.[1][2] This interference can originate from the biological matrix itself (e.g., phospholipids, salts) or from sample preparation reagents.[3][4]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences like salts and phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition HPLA into a cleaner solvent, leaving many matrix interferences behind in the original sample matrix.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences that can cause ion suppression.

  • Enhance Chromatographic Separation: Improving the separation between HPLA and interfering compounds can significantly reduce ion suppression.

    • Modify Mobile Phase Gradient: Adjusting the gradient profile can alter the elution of HPLA relative to matrix components.

    • Change Stationary Phase: Employing a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a HILIC column) can change selectivity and improve separation.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.

  • Sample Dilution: If the HPLA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem: Inconsistent and Irreproducible HPLA Results

Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.

Solutions:

  • Implement a Validated Sample Preparation Method: A robust and validated sample preparation method, such as SPE or LLE, will minimize variability in matrix effects between samples.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HPLA is the most effective way to correct for variable ion suppression. Since it has nearly identical physicochemical properties to HPLA, it will be affected by the matrix in the same way, allowing for accurate and precise quantification based on the analyte-to-IS ratio.

  • Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of HPLA analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of HPLA in the mass spectrometer's ion source. This leads to a decreased signal intensity for HPLA, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: What are the common sources of ion suppression in biological samples for HPLA analysis?

A2: Common sources of ion suppression in biological matrices like plasma, serum, and urine include:

  • Phospholipids: Abundant in plasma and serum, these are major contributors to ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can interfere with ionization.

  • Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with HPLA and compete for ionization.

  • Sample Preparation Reagents: Contaminants from collection tubes, solvents, or SPE cartridges can also lead to ion suppression.

Q3: How can I determine if ion suppression is affecting my HPLA analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an HPLA standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Dips in the baseline signal of the HPLA standard indicate retention times where co-eluting matrix components are causing ion suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for HPLA necessary?

A4: While not strictly mandatory for all applications, using a SIL-IS for HPLA is highly recommended for quantitative bioanalysis to achieve the best accuracy and precision. A SIL-IS co-elutes with HPLA and experiences the same degree of ion suppression, thereby providing a reliable means of correction for matrix effects.

Q5: Which sample preparation technique is best for minimizing ion suppression for HPLA?

A5: The choice of sample preparation technique depends on the sample matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is often considered the most effective method for removing a wide range of interferences and providing the cleanest extracts.

  • Liquid-Liquid Extraction (LLE) is also a very effective technique for sample cleanup.

  • Protein Precipitation (PPT) is a simpler but less clean method and may not be sufficient for assays requiring high sensitivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10520 - 50Simple, fast, and inexpensive.Limited removal of phospholipids and other small molecules, leading to higher ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 9510 - 30Good sample cleanup, removes many interferences.Can be labor-intensive and may require optimization of solvent systems.
Solid-Phase Extraction (SPE) 80 - 110< 15Excellent sample cleanup, high analyte recovery, and minimal matrix effects.Can be more expensive and may require method development.

Note: The values presented are typical ranges for small molecules in biological matrices and may vary for HPLA depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of HPLA from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and the stable isotope-labeled internal standard. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the HPLA and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) of HPLA from Human Urine

  • Sample Preparation: To 1 mL of urine, add the stable isotope-labeled internal standard and 50 µL of concentrated hydrochloric acid. Vortex to mix.

  • Extraction: Add 5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) IS_Spike Spike with SIL-IS Sample->IS_Spike Extraction Extraction (SPE or LLE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for HPLA analysis.

Start Low HPLA Signal or Inconsistent Results Check_IS Is a SIL-IS being used? Start->Check_IS Use_IS Implement a validated SIL-IS for HPLA. Check_IS->Use_IS No Check_Prep Review Sample Preparation Check_IS->Check_Prep Yes No_IS High potential for uncompensated matrix effects. End Improved HPLA Analysis Use_IS->End Improve_Prep Optimize Sample Prep: - Switch to SPE or LLE - Validate current method Check_Prep->Improve_Prep Ineffective Check_Chroma Evaluate Chromatography Check_Prep->Check_Chroma Effective PPT_Used Consider more robust cleanup than PPT. Improve_Prep->End Optimize_Chroma Optimize Separation: - Modify gradient - Change column chemistry Check_Chroma->Optimize_Chroma Poor Separation Check_Chroma->End Good Separation Coelution Potential co-elution of interferences. Optimize_Chroma->End

References

Technical Support Center: Stability of (+-)-3-(4-Hydroxyphenyl)lactic acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+-)-3-(4-Hydroxyphenyl)lactic acid in solution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Question 1: My this compound solution has changed color. What does this indicate and is the compound degraded?

Answer: A color change, often to a yellowish or brownish hue, in a solution of a phenolic compound like this compound is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperature, and the presence of oxygen, especially at neutral to alkaline pH. This oxidation can lead to the formation of quinone-type structures, which are often colored.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control Temperature: Store stock solutions at -20°C for long-term storage and 2-8°C for short-term use.[1] Avoid repeated freeze-thaw cycles.

  • Deoxygenate Solvents: For sensitive experiments, consider preparing solutions with deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

  • pH Control: Maintain the pH of the solution in the acidic range (ideally below pH 6) to minimize the ionization of the phenolic hydroxyl group, which makes it more susceptible to oxidation.

  • Purity Check: Analyze the colored solution using a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and identify any degradation products.

Question 2: I am observing a loss of potency or inconsistent results in my cell-based assays using a this compound solution. What could be the cause?

Answer: Inconsistent assay results or a decrease in the expected biological activity are often linked to the degradation of the compound in the solution. The stability of this compound can be influenced by the composition of your culture medium, incubation conditions (temperature, light exposure), and the age of the solution.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments from a solid, properly stored sample.

  • Solvent Selection: Ensure the solvent used to prepare the stock solution is compatible with your assay and does not accelerate degradation. Dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are common solvents.[2]

  • Incubation Conditions: Be mindful of the incubation time and conditions of your experiment. Prolonged exposure to physiological pH (around 7.4) and temperature (37°C) in an oxygen-rich environment can lead to degradation.

  • Control Experiments: Include a freshly prepared standard in each experiment to compare the activity of your working solutions.

  • Stability in Media: If feasible, perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions by analyzing samples at different time points via HPLC.

Question 3: I am developing an analytical method for this compound and I see multiple peaks in my chromatogram after stressing the sample. How do I identify the degradation products?

Answer: The appearance of new peaks in a chromatogram after subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) is expected in a forced degradation study. These new peaks represent degradation products. Identifying these products is crucial for developing a stability-indicating method.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Detection: The most powerful tool for identifying unknown degradation products is liquid chromatography-mass spectrometry (LC-MS). By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products, which provides information about their molecular weight. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.

  • Forced Degradation Pathway Analysis: Systematically analyze the samples from each stress condition. Certain degradation pathways are more prevalent under specific conditions:

    • Hydrolysis: Look for products resulting from the cleavage of ester or amide bonds if applicable (not the primary pathway for this molecule, but possible for derivatives).

    • Oxidation: Expect to see products with the addition of oxygen atoms or the formation of quinone-like structures.

    • Photodegradation: Can lead to a variety of reactions, including oxidation and cleavage of the molecule.

  • Literature Review: Search for published studies on the degradation of similar phenolic compounds, which can provide clues about potential degradation products and pathways.

Quantitative Data on Stability

Table 1: Illustrative pH Stability of a Phenolic Acid in Aqueous Solution at 40°C

pHTime (days)% Degradation (Illustrative)
2.07< 5%
4.07< 5%
7.0710 - 20%
9.07> 50%

Table 2: Illustrative Thermal and Photostability of a Phenolic Acid in Aqueous Solution (pH 6)

ConditionDuration% Degradation (Illustrative)
40°C (dark)30 days5 - 15%
60°C (dark)30 days20 - 40%
ICH Photostability*-15 - 30%

*ICH Q1B guideline for photostability testing.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound to evaluate its stability in solution.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

2. Forced Degradation (Stress) Studies

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at various intervals and dilute with the mobile phase for analysis.

  • Thermal Degradation: Keep the solution of the drug in water at 60°C in a temperature-controlled oven for 7 days. Withdraw samples at appropriate time points and analyze.

  • Photodegradation: Expose the solution of the drug in water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

3. Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating phenolic compounds.

  • Detection: Monitor the eluent at the λmax of this compound (approximately 226 nm) and also at other wavelengths to detect degradation products that may have different absorption maxima.[2]

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizations

Tyrosine Metabolism Pathway

(+)-3-(4-Hydroxyphenyl)lactic acid is a metabolite in the tyrosine metabolism pathway. Understanding this pathway can provide context for its biological relevance and potential interactions.

Tyrosine_Metabolism Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase p_Hydroxyphenyllactic_acid This compound p_Hydroxyphenylpyruvate->p_Hydroxyphenyllactic_acid Hydroxyphenylpyruvate reductase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantification Quantification of Degradation HPLC->Quantification Identification Identification of Degradants LCMS->Identification Pathway Elucidation of Degradation Pathway Quantification->Pathway Identification->Pathway Drug_Solution Solution of this compound Drug_Solution->Acid Drug_Solution->Base Drug_Solution->Oxidation Drug_Solution->Thermal Drug_Solution->Photo

References

Technical Support Center: Optimization of Phenolic Compound Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phenolic compounds from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of phenolic compounds.

Issue 1: Low Yield of Phenolic Compounds

Q: My extraction is resulting in a very low yield of total phenolics. What are the potential causes and how can I improve the yield?

A: Low yields of phenolic compounds can stem from several factors related to the plant material, solvent selection, and extraction conditions. Here are some key aspects to consider for troubleshooting:

  • Plant Material Pre-treatment: The preparation of the plant material is a crucial first step. Improper handling can lead to lower yields.

    • Drying Method: Freeze-drying is often preferred over air-drying as it tends to retain a higher content of phenolic compounds.[1]

    • Particle Size: Reducing the particle size of the plant material by grinding or milling increases the surface area exposed to the solvent, which can enhance extraction efficiency.[2]

  • Solvent Selection: The choice of solvent and its concentration is critical and depends on the polarity of the target phenolic compounds.[3][4]

    • A mixture of alcohol (like ethanol or methanol) and water is often more effective than using pure alcohol. Water helps the solvent penetrate the plant tissue.[2] For instance, 50% methanol has been shown to be effective. Aqueous acetone is particularly suitable for higher molecular weight flavanols.

    • For food and pharmaceutical applications, ethanol is generally preferred over methanol due to its lower toxicity.

  • Extraction Parameters:

    • Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of phenolic compounds, leading to higher yields. However, excessively high temperatures can cause degradation of heat-sensitive phenolics. For many traditional extraction methods, a temperature range of 60-80°C is considered optimal.

    • Time: The duration of the extraction needs to be optimized. While longer extraction times can increase the yield, prolonged exposure to high temperatures and light can lead to oxidation and degradation of phenolic compounds.

    • pH: The pH of the extraction solvent can significantly influence the yield. Acidic conditions (e.g., using methanol with a small amount of hydrochloric or formic acid) can help prevent the oxidation of phenolics. For some plant materials, a pH of around 4.0 has been found to be most efficient for extraction.

Q: I am using Ultrasound-Assisted Extraction (UAE) but my yields are still low. How can I optimize this method?

A: For Ultrasound-Assisted Extraction (UAE), several parameters can be fine-tuned to improve efficiency:

  • Ultrasonic Power and Frequency: Higher ultrasonic power can accelerate the release of bioactive compounds. The frequency of the ultrasound is also important, with 40 kHz being a commonly effective frequency for phenolic compound extraction.

  • Temperature Control: While ultrasound generates heat, it's important to control the temperature to prevent the degradation of thermosensitive compounds.

  • Solvent and Solid-to-Liquid Ratio: The principles of solvent selection are similar to conventional methods. The ratio of the plant material to the solvent volume also plays a role and should be optimized.

Issue 2: Degradation of Phenolic Compounds

Q: I suspect that my target phenolic compounds are degrading during the extraction process. What are the signs of degradation and how can I prevent it?

A: Degradation of phenolic compounds can be a significant issue, leading to lower yields and inaccurate quantification.

  • Signs of Degradation: A noticeable change in the color of the extract (e.g., browning) can indicate oxidation. Additionally, analysis by techniques like HPLC may show a decrease in the peak area of the target compounds or the appearance of new, smaller peaks.

  • Prevention Strategies:

    • Temperature Management: Avoid excessively high temperatures during extraction and drying. For heat-sensitive compounds like flavonoids, lower temperatures are recommended.

    • pH Control: Maintaining an acidic pH can help stabilize many phenolic compounds and prevent their oxidation. However, some compounds can degrade under highly acidic or alkaline conditions.

    • Light and Oxygen Exposure: Phenolic compounds can be sensitive to light and oxygen. It is advisable to conduct extractions in amber glassware and to consider using an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Extraction Time: Use the shortest extraction time necessary to achieve a good yield to minimize the exposure of the compounds to potentially degrading conditions.

Issue 3: Co-extraction of Interfering Compounds

Q: My extract contains a high amount of chlorophyll and other pigments that are interfering with my analysis. How can I remove these interfering substances?

A: The co-extraction of interfering compounds such as chlorophylls, waxes, and fats is a common problem.

  • Pre-extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can be performed to remove fats and waxes.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup of extracts. By selecting the appropriate sorbent (e.g., C18), it is possible to retain the phenolic compounds while allowing interfering substances to pass through, or vice-versa. This method is effective for removing sugars and other polar compounds.

Frequently Asked Questions (FAQs)

Extraction Parameters

Q: What is the best solvent for extracting phenolic compounds?

A: There is no single "best" solvent, as the optimal choice depends on the specific phenolic compounds of interest and the plant material. Generally, polar solvents are used. Mixtures of ethanol or methanol with water are very common and effective. For instance, a study on Juniperus procera found that methanol was best for extracting total phenolic content from the leaves, while ethanol was better for the seeds.

Q: What is the optimal temperature for extraction?

A: The optimal temperature is a balance between increasing extraction efficiency and preventing compound degradation. For conventional solvent extractions, temperatures between 60°C and 80°C are often reported as optimal. However, for some advanced techniques like pressurized liquid extraction (PLE), higher temperatures (well above 100°C) can lead to high yields. It is important to note that flavonoids can be more sensitive to heat than other phenolics.

Q: How does pH affect the extraction of phenolic compounds?

A: The pH of the extraction medium can significantly impact both the yield and the stability of phenolic compounds. An acidic pH often enhances the extraction of phenolics and prevents their oxidation. For example, in the extraction from litchi fruit pericarp, a pH of 4.0 was found to be the most efficient. However, the stability of individual phenolic compounds varies with pH; for instance, caffeic and chlorogenic acids are not stable at high pH.

Extraction Techniques

Q: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A: Modern techniques like UAE and MAE offer several advantages over conventional methods like maceration or Soxhlet extraction. These include:

  • Reduced Extraction Time: These methods can significantly shorten the time required for extraction.

  • Lower Solvent Consumption: They often require smaller volumes of solvents, making the process more environmentally friendly and cost-effective.

  • Increased Efficiency: They can lead to higher extraction yields. MAE, for example, has been reported to be more suitable than UAE in some cases due to shorter extraction times and higher yields.

Q: Are there any disadvantages to using MAE?

A: While MAE is efficient, a potential disadvantage is the generation of heat, which can lead to the degradation of thermally sensitive phenolic compounds if not properly controlled. The microwave power and irradiation time must be carefully optimized to maximize extraction without causing degradation.

Analysis and Quantification

Q: How can I accurately quantify the phenolic compounds in my extract?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of individual phenolic compounds. It is often used with a UV-Vis diode array detector (DAD). For total phenolic content, the Folin-Ciocalteu method is a simple and widely used spectrophotometric assay, though it is non-specific and can be affected by other reducing substances.

Q: I am having trouble with overlapping peaks in my HPLC chromatogram. What can I do?

A: Overlapping peaks in HPLC can make quantification challenging. Here are a few strategies to address this:

  • Optimize HPLC Method: Adjusting the mobile phase gradient, flow rate, or column temperature can improve peak separation.

  • Change the Column: Using a column with a different stationary phase might provide better resolution.

  • Use a Diode Array Detector (DAD): A DAD allows for the acquisition of UV-Vis spectra for each peak. If the overlapping compounds have different absorption maxima, it may be possible to quantify them by extracting the signal at specific wavelengths where interference is minimal.

Data Presentation

Table 1: Influence of Extraction Temperature on Total Phenolic Content (TPC)

Plant MaterialExtraction MethodTemperature (°C)ObservationReference
Grape Seed FlourEthanol Extraction150Significant increase in TPC
Grape Seed FlourEthanol Extraction> 180Drop in TPC yield
Rosemary, OreganoPressurized Liquid Extraction66 - 200TPC increased with temperature
Litchi Fruit PericarpMaceration60Good extraction yield and stability
GeneralTraditional Methods60 - 80Generally highest TPC

Table 2: Effect of Solvent Composition on Phenolic Compound Extraction

Plant MaterialSolventObservationReference
GeneralMethanolMore efficient for lower molecular weight polyphenols
GeneralAqueous AcetoneBetter for higher molecular weight flavonoids
GeneralEthanol/Water MixtureMore effective than pure alcohol
Mango Seed Kernel53.21% EthanolOptimal for TPC yield
Juniperus procera (leaves)MethanolBest for TPC recovery
Juniperus procera (seeds)EthanolHighest TPC value

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (Maceration)

  • Sample Preparation: Dry the plant material (e.g., freeze-drying) and grind it into a fine powder.

  • Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 10 g). b. Add a defined volume of the chosen extraction solvent (e.g., 100 mL of 70% ethanol) to a flask. c. Agitate the mixture using a magnetic stirrer or a shaker at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 hours).

  • Filtration: Separate the extract from the solid residue by filtration using Whatman No. 1 filter paper.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Storage: Store the dried extract in a cool, dark, and dry place until further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: a. Place a known amount of the sample and the selected solvent in a beaker. b. Immerse the ultrasonic probe into the mixture. c. Set the desired ultrasonic power, frequency (e.g., 40 kHz), and extraction time. d. To control the temperature, place the beaker in a water bath.

  • Post-Extraction: Follow steps 3-5 from Protocol 1 for filtration, solvent evaporation, and storage.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: a. Place the sample and solvent in a specialized microwave extraction vessel. b. Set the microwave power, temperature, and irradiation time in the microwave extraction system.

  • Post-Extraction: After the extraction is complete and the vessel has cooled, follow steps 3-5 from Protocol 1 for filtration, solvent evaporation, and storage.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis PlantMaterial Plant Material Drying Drying (e.g., Freeze-drying) PlantMaterial->Drying Grinding Grinding/Milling Drying->Grinding Extraction Solid-Liquid Extraction (Maceration, UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation Cleanup Cleanup (e.g., SPE) SolventEvaporation->Cleanup Quantification Quantification (HPLC, Spectrophotometry) Cleanup->Quantification

Caption: A general experimental workflow for the extraction and analysis of phenolic compounds from plant material.

Troubleshooting_Workflow Start Low Phenolic Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent OptimizeSolvent Optimize solvent type and concentration (e.g., aqueous ethanol) CheckSolvent->OptimizeSolvent No CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes OptimizeSolvent->CheckTemp OptimizeTemp Adjust temperature (e.g., 60-80°C for conventional) CheckTemp->OptimizeTemp No CheckPretreatment Is sample pre-treatment adequate? CheckTemp->CheckPretreatment Yes OptimizeTemp->CheckPretreatment OptimizePretreatment Improve drying (freeze-drying) and reduce particle size CheckPretreatment->OptimizePretreatment No CheckDegradation Is there evidence of degradation? CheckPretreatment->CheckDegradation Yes OptimizePretreatment->CheckDegradation PreventDegradation Control temperature, pH, and light/oxygen exposure CheckDegradation->PreventDegradation Yes Success Improved Yield CheckDegradation->Success No PreventDegradation->Success

Caption: A decision tree for troubleshooting low yields in phenolic compound extraction.

References

Contamination sources in the analysis of microbial metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of microbial metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in microbial metabolite analysis?

A1: Contamination in microbial metabolomics can arise from various sources throughout the experimental workflow. Key sources include:

  • Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce significant background noise and interfere with the detection of target metabolites. Common solvent contaminants include plasticizers, such as phthalates, and other synthetic compounds.[1] Reagents and culture media can also be a source of contaminating molecules.

  • Labware and Equipment: Plastic labware, such as microcentrifuge tubes and pipette tips, can leach plasticizers (e.g., phthalates, adipates) and other chemicals into your samples.[1] Additionally, residues from detergents used to clean glassware and equipment can introduce contaminants like polyethylene glycol (PEG).[1]

  • Environment: The laboratory environment itself can be a source of contamination. Airborne particles, including dust and microbes, can settle into samples. Volatile organic compounds (VOCs) from cleaning supplies or other lab activities can also be absorbed by samples.

  • Personnel: Researchers can inadvertently introduce contaminants through improper handling. This includes shedding of skin cells, hair, and fibers from clothing, as well as exhaled breath. Wearing appropriate personal protective equipment (PPE) is crucial to minimize this.

  • Cross-Contamination: Improper handling can lead to cross-contamination between samples. This can occur through the reuse of disposable materials or inadequate cleaning of non-disposable equipment between samples.

Q2: How can I differentiate between microbial metabolites and contaminants?

A2: Distinguishing true microbial metabolites from contaminants is a critical challenge. Here are several strategies:

  • Blank Samples: Always include blank samples in your experimental runs. These can be "solvent blanks" (containing only the extraction solvent) and "procedural blanks" (which go through the entire sample preparation process without the microbial culture). Analytes detected in blank samples are likely contaminants.

  • Database and Literature Search: Compare the mass-to-charge ratio (m/z) of your detected features against common contaminant databases and the scientific literature. Many common contaminants, such as plasticizers and solvent adducts, are well-documented.

  • Isotopic Labeling: When possible, growing microbes on isotopically labeled substrates (e.g., 13C-glucose) can help differentiate microbially-derived metabolites from unlabeled contaminants originating from external sources.

  • Quality Control (QC) Samples: Pooled QC samples, created by combining small aliquots from each experimental sample, can help identify contaminants that are not consistently present across all samples.

Q3: What are the best practices for preventing contamination in the first place?

A3: Proactive contamination control is the most effective strategy. Key preventative measures include:

  • Use High-Purity Solvents and Reagents: Whenever possible, use LC-MS grade solvents and high-purity reagents to minimize chemical contamination.

  • Select Appropriate Labware: Opt for glassware whenever feasible, and ensure it is thoroughly rinsed with high-purity solvent after washing. If plasticware is necessary, choose polypropylene or other plastics with low leachables. Pre-rinsing plasticware with solvent can also help remove surface contaminants.

  • Maintain a Clean Work Environment: Work in a clean, low-traffic area. A laminar flow hood or biosafety cabinet can provide a sterile workspace for sample preparation. Regularly clean benchtops and equipment with appropriate disinfectants.

  • Wear Proper Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a lab coat, and safety glasses. For highly sensitive analyses, consider using hairnets and face masks. Change gloves frequently, especially after touching any potentially contaminated surfaces.

  • Implement Strict Aseptic Techniques: Use sterile techniques when handling microbial cultures and preparing samples to prevent microbial cross-contamination. This includes sterilizing equipment and media, and working quickly and efficiently to minimize exposure to the environment.

Troubleshooting Guides

Issue 1: I am seeing a high number of unexpected peaks in my LC-MS chromatograms, especially in my blank samples.

This issue strongly suggests the presence of chemical contamination. Follow this troubleshooting guide to identify and eliminate the source.

Potential Cause Troubleshooting Step Recommended Action
Contaminated Solvents Analyze each of your solvents (e.g., water, methanol, acetonitrile) individually by direct infusion into the mass spectrometer.If a solvent is contaminated, discard it and open a fresh bottle of LC-MS grade solvent. Always use the highest purity solvents available.
Leaching from Plasticware Prepare two sets of procedural blanks: one using your standard plastic labware and another using only glassware. Compare the chromatograms.If the plasticware blank shows significantly more contamination, switch to glassware for your sample preparation. If plastic is unavoidable, pre-rinse tubes and tips with your extraction solvent.
Contaminated Reagents Prepare blanks with and without each of your reagents (e.g., buffers, acids).If a particular reagent is identified as the source, try a new lot or a higher purity grade.
Carryover from Previous Injections Inject several solvent blanks sequentially. If the contaminant peaks decrease in intensity with each injection, carryover is likely.Clean the injector port and autosampler needle. Develop a more rigorous wash method between sample injections.

Issue 2: My metabolite signal intensity is much lower than expected, or varies significantly between replicates.

This could be due to ion suppression caused by co-eluting contaminants.

Potential Cause Troubleshooting Step Recommended Action
Matrix Effects from Contaminants Review the chromatograms of your blank samples to identify major contaminant peaks. Check if these peaks co-elute with your target metabolites.Improve chromatographic separation to resolve your metabolites from the interfering contaminants. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
High Concentration of Plasticizers Plasticizers are a common cause of ion suppression. Check for characteristic m/z values of common phthalates in your data.Minimize the use of plasticware. See "Leaching from Plasticware" in Issue 1.
Contaminated Mobile Phase Prepare fresh mobile phase using new bottles of LC-MS grade solvents and additives.Always filter aqueous mobile phases to prevent microbial growth, which can also contribute to ion suppression.

Quantitative Data on Common Contaminants

The presence of contaminants can significantly impact the quantitative accuracy of microbial metabolite analysis, primarily through ion suppression in mass spectrometry. The following table summarizes common contaminants, their sources, and their potential impact.

ContaminantCommon Source(s)m/z of Common Adducts ([M+H]+, [M+Na]+)Typical Concentration RangeQuantitative Impact
Phthalates (e.g., Dibutyl phthalate, DEHP) Plastic labware (tubes, plates, pipette tips), solvent tubing, bottle caps279.159, 301.141 (DBP); 391.284, 413.266 (DEHP)ng/mL to low µg/mL in solvent blanksCan cause significant ion suppression, leading to underestimation of metabolite concentrations. The degree of suppression is dependent on the concentration of the phthalate and the ionization efficiency of the co-eluting metabolite.
Polyethylene Glycol (PEG) Detergent residues on glassware, personal care productsVaries (repeating unit of 44.026 Da)Highly variableCan cause severe ion suppression and create a complex background spectrum, making it difficult to detect low-abundance metabolites.
Polydimethylsiloxane (PDMS) Vial septa, lubricants, defoaming agents in mediaVaries (repeating unit of 74.019 Da)Can be high in samples with repeated vial piercingCan cause significant ion suppression and background noise.
Erucamide Slip agent in polypropylene plasticware338.341, 360.323Variable, depends on plasticwareCan interfere with lipid analysis and cause ion suppression.
Triethylamine (TEA) Mobile phase additive, laboratory environment102.128, 124.110Used in mM concentrations in mobile phaseCan suppress the ionization of acidic metabolites in positive ion mode.

Experimental Protocols & Visualizations

Experimental Workflow: Contamination Control in Microbial Metabolite Sample Preparation

The following workflow outlines the key steps for preparing microbial metabolite samples while minimizing the risk of contamination.

ExperimentalWorkflow cluster_pre Pre-Analytical Phase cluster_exp Experimental Phase cluster_sample Sample Preparation Phase cluster_analysis Analytical Phase pre1 Prepare Sterile Workspace (Laminar Flow Hood) pre2 Use High-Purity Solvents and Fresh Media pre1->pre2 pre3 Select Appropriate Labware (Glassware or Low-Leachable Plastic) pre2->pre3 exp1 Inoculate Microbial Culture pre3->exp1 samp4 Include Blanks and QCs pre3->samp4 exp2 Incubate Under Controlled Conditions exp1->exp2 exp3 Monitor Growth Phase exp2->exp3 samp1 Harvest Cells (e.g., Centrifugation) exp3->samp1 samp2 Quench Metabolism (e.g., Cold Methanol) samp1->samp2 samp3 Extract Metabolites samp2->samp3 ana1 LC-MS Analysis samp3->ana1 samp4->ana1 ana2 Data Processing ana1->ana2 ana3 Contaminant Filtering ana2->ana3

Contamination control workflow for microbial metabolite analysis.
Troubleshooting Decision Tree: Identifying the Source of Contamination

Use this decision tree to systematically identify the source of contamination in your metabolomics data.

TroubleshootingTree start Unexpected Peaks in Chromatogram q1 Are peaks present in solvent blanks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res_solvent Source: Solvents or Mobile Phase Additives a1_yes->res_solvent q2 Are peaks present in procedural blanks? a1_no->q2 res_carryover Consider Carryover from Previous Injections a1_no->res_carryover Also consider a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res_labware Source: Labware or Reagents a2_yes->res_labware res_sample Source: Sample-specific (e.g., media components) a2_no->res_sample

Decision tree for troubleshooting contamination sources.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 3-(4-Hydroxyphenyl)lactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 3-(4-Hydroxyphenyl)lactic acid (p-HPhLA), a significant metabolite in various biological pathways. The following sections present a side-by-side analysis of two common analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This comparison is supported by experimental data from published studies to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 3-(4-Hydroxyphenyl)lactic Acid

3-(4-Hydroxyphenyl)lactic acid is a metabolite of the amino acid tyrosine and is also produced by gut microbiota.[1] Its levels in biological fluids such as serum and urine are of diagnostic significance in various conditions, including inborn errors of metabolism like tyrosinemia and phenylketonuria, as well as in critical illnesses and post-COVID-19 syndrome.[2] Accurate and reliable quantification of p-HPhLA is therefore crucial for clinical and research applications.

Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of 3-(4-Hydroxyphenyl)lactic acid.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic acid Tyrosine->p_Hydroxyphenylpyruvic_acid Dopamine Dopamine Tyrosine->Dopamine p_HPhLA 3-(4-Hydroxyphenyl)lactic acid p_Hydroxyphenylpyruvic_acid->p_HPhLA Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvic_acid->Homogentisic_acid Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate Catecholamines Catecholamines Dopamine->Catecholamines

Figure 1: Simplified Tyrosine Metabolism Pathway.

Comparison of Analytical Methods

The choice of an analytical method for p-HPhLA quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of UPLC-MS/MS and HPLC-FLD methods based on published validation data.

Performance Characteristics
ParameterUPLC-MS/MS (Serum)[3]UPLC-MS/MS (Serum & Urine)[4]HPLC-FLD (Urine)[5]
Linearity (Range) 0.25–25 µmol/L5–500 µmol/LNot explicitly stated, but calibration curves were linear
Correlation Coefficient (r²) > 0.99Not explicitly stated> 0.999
Accuracy (% Recovery) 96.6% - 110.5%96.6% - 110.5%85.5% - 110.0%
Precision (% RSD) < 10% (Intra- & Inter-assay)< 10% (Intra- & Inter-assay)0.8% - 4.2%
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.0088 mg/L (approx. 0.048 µmol/L)
Limit of Quantification (LOQ) 0.25 µmol/LNot explicitly stated, but the lowest calibrator was 5 µmol/L0.010–0.270 mg/L (approx. 0.055 - 1.48 µmol/L)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the UPLC-MS/MS and HPLC-FLD methods.

UPLC-MS/MS Method for Serum

1. Sample Preparation:

  • Protein precipitation is used for sample cleanup.

  • This method has been shown to result in 100% recovery and no significant matrix effects.

2. Chromatographic Conditions:

  • Column: Specific column details are not provided in the abstract.

  • Mobile Phase: Details are not specified in the abstract.

  • Detection: Tandem mass spectrometry (MS/MS) is used for detection.

  • Ionization Mode: Negative electrospray ionization (ESI) is employed for p-HPhLA.

3. Validation Parameters:

  • The method was validated for linearity, accuracy, precision, and lower limits of quantitation (LLOQs).

UPLC-MS/MS Method for Serum and Urine

1. Sample Preparation:

  • Specific sample preparation details are not provided in the abstract.

2. Chromatographic Conditions:

  • Column: Atlantis C18 column.

  • Elution: p-HPhLA eluted at 2.9 minutes.

  • Detection: Tandem mass spectrometry (MS/MS).

  • Ionization Mode: Negative ionization was used for p-HPhLA.

3. Validation Parameters:

  • The method was validated for accuracy, precision, carry-over, stability, and matrix interferences.

HPLC-FLD Method for Urine

1. Sample Preparation:

  • Solid-phase extraction (SPE) is utilized to remove interferences from the urine matrix.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile (95:5 v/v).

  • Detection: Fluorescence detection.

3. Validation Parameters:

  • The method was validated for accuracy, precision, linearity, sensitivity (LOD and LOQ), stability, and carryover effect.

Analytical Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram outlines a typical workflow for analytical method validation.

G Analytical Method Validation Workflow cluster_0 Planning & Execution cluster_1 Validation Parameters A Method Development B Method Validation Protocol A->B C Method Validation Execution B->C D Method Validation Report C->D Specificity Specificity C->Specificity Linearity Linearity & Range C->Linearity Accuracy Accuracy C->Accuracy Precision Precision C->Precision LOD Limit of Detection C->LOD LOQ Limit of Quantification C->LOQ Robustness Robustness C->Robustness

Figure 2: General workflow for analytical method validation.

Conclusion

Both UPLC-MS/MS and HPLC-FLD are robust and reliable methods for the quantification of 3-(4-Hydroxyphenyl)lactic acid in biological matrices.

  • UPLC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for complex matrices and low concentrations of the analyte. The use of tandem mass spectrometry minimizes interferences, leading to highly accurate and precise measurements.

  • HPLC-FLD provides a cost-effective alternative with good sensitivity, especially for samples where p-HPhLA is present at higher concentrations. The sample preparation, involving solid-phase extraction, is crucial for achieving the necessary selectivity.

The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation and resources. For routine clinical analysis, the proposed UPLC-MS/MS protocol is highly applicable. For studies focusing on cancer biomarkers in urine, the HPLC-FLD method has shown significant utility.

References

A Comparative Analysis of the Antioxidant Activity of 3-(4-hydroxyphenyl)lactic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant activity of 3-(4-hydroxyphenyl)lactic acid (HPLA) with other well-known phenolic acids, specifically caffeic acid and ferulic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. The information presented is supported by experimental data from peer-reviewed scientific literature.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic acids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency, where a lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for HPLA, caffeic acid, and ferulic acid from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Phenolic AcidDPPH IC50ABTS IC50
3-(4-hydroxyphenyl)lactic acid (HPLA) Data not available in comparative studiesData not available in comparative studies
Caffeic Acid 5.9 µg/mL[1], 50 µM[2]1.59 µg/mL[3]
Ferulic Acid 9.9 µg/mL[1], 76 µM[2]Data not available in comparative studies

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure transparency and reproducibility.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (phenolic acid) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and its decolorization upon reaction with an antioxidant is monitored.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Signaling Pathway and Experimental Workflow

Antioxidant Signaling Pathway of Phenolic Acids

Phenolic acids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic_Acids Phenolic Acids (HPLA, Caffeic Acid, Ferulic Acid) Phenolic_Acids->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_ub Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) Nrf2_ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by phenolic acids.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the antioxidant activity of phenolic acids using in vitro assays.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Prep Prepare Phenolic Acid Solutions (HPLA, Caffeic Acid, Ferulic Acid) Reaction Incubate Phenolic Acids with Radical Solutions Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS) Reagent_Prep->Reaction Measurement Measure Absorbance Change Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Antioxidant Activities IC50->Comparison

References

Comparative Analysis of Phenolic Compounds in Different Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of phenolic compounds in biological matrices is fundamental to understanding their bioavailability, metabolism, and physiological effects. For researchers, scientists, and drug development professionals, selecting the appropriate biological sample and analytical methodology is critical for generating reliable and meaningful data. This guide provides a comparative analysis of phenolic compound quantification in key biological matrices, supported by experimental data and detailed protocols.

Choosing the Right Biological Matrix

The choice of biological matrix—primarily plasma/serum, urine, and tissues—depends on the specific objectives of the study. Each matrix offers unique insights into the absorption, distribution, metabolism, and excretion (ADME) profile of phenolic compounds.

  • Plasma/Serum: Provides a snapshot of circulating phenolic compounds and their metabolites at a specific time point. It is essential for pharmacokinetic studies, helping to determine absorption rates and peak concentrations (Cmax). However, concentrations are often low, requiring highly sensitive analytical methods.

  • Urine: Offers a non-invasive method to assess the excretion of phenolic compounds and their metabolites over a longer period. Concentrations in urine are typically higher than in plasma, reflecting the body's effort to eliminate these compounds.[1] It is particularly useful for evaluating the overall absorption and metabolism of dietary polyphenols.[2][3]

  • Tissues: Analysis of tissue samples (e.g., liver) provides direct information on the accumulation and concentration of phenolic compounds at specific sites of action or metabolism.[4] This is highly invasive and often limited to preclinical animal studies but offers invaluable data on tissue-specific distribution.

Data Presentation: Performance of Analytical Methods

The successful quantification of phenolic compounds relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely used technique due to its high sensitivity and selectivity.[4] Key validation parameters such as recovery, precision, and limits of detection (LOD) and quantification (LOQ) are crucial for ensuring data accuracy.

Table 1: Comparison of Method Validation Parameters for Phenolic Acid Analysis by UPLC-MS

Biological Matrix Recovery (%) Intraday Precision (%RSD) Interday Precision (%RSD)
Plasma 88 - 117% < 13.7% < 14.0%
Urine 87 - 102% < 13.7% < 14.0%
Liver 38 - 100% < 13.7% < 14.0%

Data sourced from a study on the UPLC-MS analysis of 11 phenolic acids in rat plasma, urine, and liver.

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Phenolic Metabolites by LC-MS/MS

Biological Matrix Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
Plasma 0.5 - 30 2.0 - 105
Urine 0.5 - 29 2.0 - 90

Data from a validated LC-MS/MS method for phenolic metabolites from tomato sauce in human samples.

Visualizing Key Processes and Workflows

Diagrams are essential for illustrating complex workflows and relationships in analytical and biological sciences.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing Collection Biological Sample (Plasma, Urine, Tissue) Pretreatment Pre-treatment (e.g., Centrifugation, Homogenization) Collection->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Identification Data->Quantification Result Final Results (Concentrations) G Plasma Plasma/Serum Pros: - Reflects circulating compounds - Key for pharmacokinetics Cons: - Invasive - Low concentrations - Requires sensitive methods Urine Urine Pros: - Non-invasive - Higher concentrations - Reflects total excretion Cons: - Doesn't show peak concentration - Influenced by hydration Tissue Tissue Pros: - Measures concentration at target site - High biological relevance Cons: - Highly invasive - Complex extraction - Often limited to preclinical models G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phenolic Compound Keap1 Keap1 PC->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_free Nrf2 (released) Keap1->Nrf2_free releases ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Nrf2_nuc->ARE binds to

References

Cross-Validation of HPLC and GC-MS Methods for 3-Phenyllactic Acid (HPLA) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Phenyllactic Acid (HPLA), a significant antimicrobial and bioactive compound, is crucial. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for HPLA quantification, supported by a synthesis of published experimental data.

3-Phenyllactic acid (HPLA) is a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria.[1] Its broad-spectrum antimicrobial activity against bacteria and fungi has garnered significant interest in the food, pharmaceutical, and agricultural industries.[1] As research into its applications expands, the need for robust and reliable analytical methods for its quantification becomes paramount. This guide offers a detailed cross-validation of HPLC and GC-MS methods for HPLA analysis, enabling researchers to select the most suitable technique for their specific needs.

Principles and Workflow of Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results.[2] It involves a systematic comparison of key performance parameters to establish the equivalence, or highlight the specific advantages, of each method. The general workflow for such a comparison is outlined below.

Cross_Validation_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Processing & Comparison Sample Homogeneous Sample Aliquots HPLC HPLC Analysis Sample->HPLC Inject GCMS GC-MS Analysis Sample->GCMS Inject Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Method_Comparison Method Performance Comparison Statistical_Analysis->Method_Comparison

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed and optimized protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of HPLA using both HPLC and GC-MS, synthesized from established practices for organic acid analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like HPLA.[2]

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or 0.5% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The elution can be isocratic or a gradient.

  • Flow Rate : A flow rate of 0.5-1.0 mL/min is generally employed.

  • Detection : UV detection at a wavelength of 210 nm or 261 nm is suitable for HPLA.

  • Sample Preparation : For relatively clean samples like culture supernatants, simple microfiltration (0.22 µm or 0.45 µm filter) prior to injection may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and unambiguous identification of HPLA.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : As HPLA is a non-volatile organic acid, a derivatization step is typically required to increase its volatility for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), is a common approach.

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is often used.

  • Carrier Gas : Helium is the most common carrier gas.

  • Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 80°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

  • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition : Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation : This usually involves an extraction step (e.g., with ethyl acetate) to isolate the organic acids from the sample matrix, followed by a drying step before derivatization.

Performance Data Comparison

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for HPLC and GC-MS for the quantification of organic acids are summarized below. The values represent typical performance characteristics observed in the literature.

Performance ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.Can reach the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can reach the ng/mL range.
Precision (%RSD) Intraday: < 2%, Interday: < 3%Intraday: < 5%, Interday: < 10%
Accuracy (Recovery) 94.0% - 98.7%Typically 90% - 110%
Specificity Good, but can be affected by co-eluting compounds.Excellent, due to mass spectral fragmentation patterns.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial cost and requires more specialized operator training.

Head-to-Head Comparison for HPLA Quantification

Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS HPLC_Strengths Strengths: - Simpler sample preparation - Higher throughput - Lower cost - Good for non-volatile compounds HPLC_Weaknesses Weaknesses: - Lower sensitivity than GC-MS - Potential for co-elution GCMS_Strengths Strengths: - High sensitivity and specificity - Unambiguous peak identification - Excellent for complex matrices GCMS_Weaknesses Weaknesses: - Requires derivatization for HPLA - More complex sample preparation - Higher cost HPLA_Quantification HPLA Quantification HPLA_Quantification->HPLC_Strengths Choose for routine analysis, high sample numbers HPLA_Quantification->GCMS_Strengths Choose for trace analysis, complex samples, confirmation

Caption: A comparison of the strengths and weaknesses of HPLC and GC-MS for HPLA quantification.

HPLC: The Workhorse for Routine Analysis

For routine quantification of HPLA in relatively simple matrices, such as fermentation broths or cell culture supernatants, HPLC is often the method of choice. Its key advantages include:

  • Simplicity : Sample preparation can be as straightforward as filtration, and the instrumentation is generally easier to operate and maintain than GC-MS systems.

  • Throughput : HPLC methods can have shorter run times, allowing for higher sample throughput, which is beneficial for screening large numbers of samples.

  • Cost-Effectiveness : The initial investment and operational costs for an HPLC system are typically lower than for a GC-MS system.

However, HPLC may have limitations in terms of sensitivity and specificity. In complex matrices, co-eluting compounds can interfere with the HPLA peak, potentially leading to inaccurate quantification.

GC-MS: The Gold Standard for Sensitivity and Confirmation

When high sensitivity and unambiguous identification are critical, GC-MS is the superior technique. Its main strengths are:

  • High Sensitivity : GC-MS can detect and quantify HPLA at much lower concentrations than HPLC.

  • Excellent Specificity : The mass spectrometer provides a unique fragmentation pattern for the derivatized HPLA, acting as a "fingerprint" that allows for confident identification, even in the presence of co-eluting impurities.

  • Definitive Confirmation : The structural information obtained from the mass spectrum makes GC-MS the gold standard for confirmatory analysis.

The primary drawbacks of GC-MS for HPLA analysis are the need for a derivatization step, which adds time and potential for variability to the sample preparation process, and the higher cost and complexity of the instrumentation.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 3-Phenyllactic Acid. The choice between the two depends on the specific requirements of the analysis.

  • HPLC is well-suited for routine analysis, quality control, and screening of a large number of samples where high sensitivity is not the primary concern. Its simplicity, higher throughput, and lower cost make it an attractive option for many laboratories.

  • GC-MS is the preferred method for trace-level quantification, analysis of complex matrices, and when definitive confirmation of HPLA identity is required. Its superior sensitivity and specificity justify the additional complexity and cost in research and development settings where accuracy and reliability are paramount.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reproducible data in their studies of 3-Phenyllactic Acid.

References

A Comparative Guide to 4-Hydroxyphenyllactic Acid Measurement in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of 4-Hydroxyphenyllactic acid (4-HPLA), a significant metabolite in the tyrosine pathway. Given the absence of a formal inter-laboratory round-robin study, this document synthesizes data from individual validated studies to offer researchers, scientists, and drug development professionals a comprehensive comparison of available methods. The performance of different analytical techniques is summarized to aid in the selection of the most suitable method for specific research needs.

Experimental Protocols

The following sections detail the experimental protocols for two common and robust methods used for the quantification of 4-HPLA in biological samples: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Anion-Exchange Chromatography with Fluorescence Detection (HPAEC-FLD).

1. UPLC-MS/MS Method for Serum Samples

This method is highly sensitive and specific for the analysis of 4-HPLA in human serum.[1][2][3]

  • Sample Preparation:

    • Serum proteins are precipitated using methanol.[1][2] This approach has been shown to be superior to liquid-liquid extraction, yielding nearly 100% recovery and minimizing matrix effects.

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column, such as an Atlantis C18, is used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is typically employed.

    • Flow Rate: A constant flow rate is maintained.

    • Column Temperature: The column is maintained at a controlled temperature to ensure reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is used for 4-HPLA.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for 4-HPLA and its internal standard.

2. HPAEC-FLD Method for Urine Samples

This method provides a novel and accurate approach for determining 4-HPLA levels in human urine, utilizing magnetic solid-phase extraction for sample cleanup.

  • Sample Preparation (Magnetic Solid-Phase Extraction):

    • Urine samples are pretreated to isolate 4-HPLA using magnetic nanoparticles functionalized for solid-phase extraction.

    • The analyte is eluted from the magnetic particles after washing.

  • Chromatographic Conditions:

    • Separation: High-performance anion-exchange chromatography is employed for separation.

    • Elution: Isocratic elution with a low concentration of sodium hydroxide (e.g., 4 mmol L-1) is used at a constant flow rate (e.g., 0.45 mL min-1).

  • Fluorescence Detection:

    • Excitation Wavelength: 277 nm.

    • Emission Wavelength: 340 nm.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of the described analytical methods for 4-HPLA quantification as reported in the literature.

MethodMatrixLower Limit of Quantitation (LLOQ)Recovery (%)Precision (CV%)Reference
UPLC-MS/MSSerum0.02 - 0.25 µmol/L~100%Intra-assay: <10.9%, Inter-assay: <10.6%
HPAEC-FLDUrine0.020 mg/L86.5 - 105.5%< 4.12%
LC-MS/MSSerum & UrineSerum: 6 µmol/L, Urine: 30 µmol/LSerum: 96.6 - 110.5%, Urine: 96.6 - 110.5%Intra- and Inter-assay: <10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (Serum/Urine) precip Protein Precipitation (Methanol) start->precip Serum spe Magnetic Solid-Phase Extraction start->spe Urine centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant/Eluate spe->supernatant centrifuge->supernatant hplc Chromatographic Separation (UPLC/HPAEC) supernatant->hplc ms Mass Spectrometry Detection (MS/MS) hplc->ms UPLC fld Fluorescence Detection (FLD) hplc->fld HPAEC quant Quantification ms->quant fld->quant report Result Reporting quant->report

Figure 1: Generalized experimental workflow for 4-HPLA measurement.

tyrosine_pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvic acid Tyr->HPPA Tyrosine aminotransferase HGA Homogentisic acid HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase HPLA 4-Hydroxyphenyllactic acid HPPA->HPLA HPPA reductase Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase

Figure 2: Simplified tyrosine metabolism pathway showing the formation of 4-HPLA.

logical_relationship cluster_methods Analytical Methods cluster_params Performance Parameters main Comparison of 4-HPLA Measurement Methods uplc UPLC-MS/MS main->uplc hpaec HPAEC-FLD main->hpaec lcms LC-MS/MS main->lcms lloq LLOQ uplc->lloq recovery Recovery uplc->recovery precision Precision uplc->precision matrix Biological Matrix uplc->matrix hpaec->lloq hpaec->recovery hpaec->precision hpaec->matrix lcms->lloq lcms->recovery lcms->precision lcms->matrix

Figure 3: Logical structure of the method comparison presented in this guide.

References

Navigating the Landscape of Biomarker Assay Validation: A Fit-for-Purpose Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of biomarker assays is paramount for generating reliable data that can confidently guide decision-making in the complex journey of therapeutic development. This guide provides a comprehensive comparison of biomarker assay validation methodologies, with a focus on the "fit-for-purpose" approach, which tailors the validation process to the specific context of use (COU) of the biomarker data.

The central tenet of a fit-for-purpose validation strategy is that the level of analytical rigor should align with the intended application of the biomarker data. An exploratory biomarker used for internal decision-making in early-stage research will have different validation requirements than a biomarker used as a primary endpoint in a pivotal clinical trial to support regulatory approval.

This guide will delve into the key validation parameters, compare two of the most prevalent analytical platforms—Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide detailed experimental protocols and illustrative workflows to aid in the design and implementation of a sound validation strategy.

The Fit-for-Purpose Validation Framework

A fit-for-purpose approach ensures that a biomarker assay is sufficiently characterized for its intended use. This involves a careful consideration of the biomarker's role in the drug development process. A tiered approach to validation is often employed, with the stringency of the validation increasing as the biomarker's impact on clinical decisions grows.

FFP_Workflow cou Define Context of Use (COU) - Exploratory - Pharmacodynamic - Safety - Efficacy Endpoint assay_dev Assay Development - Platform Selection - Reagent Characterization - Initial Optimization cou->assay_dev pre_validation Pre-Validation Assessment - Preliminary Precision - Sensitivity Check - Matrix Effects assay_dev->pre_validation validation_plan Develop Validation Plan - Define Parameters - Set Acceptance Criteria pre_validation->validation_plan full_validation Full Validation - Accuracy, Precision - Selectivity, Specificity - Stability, etc. validation_plan->full_validation sample_analysis Study Sample Analysis - In-study QC - Incurred Sample Reanalysis full_validation->sample_analysis

Caption: A streamlined workflow for fit-for-purpose biomarker assay validation.

Comparison of Key Analytical Platforms: LBA vs. LC-MS

The two most widely used platforms for the quantification of biomarkers in biological matrices are Ligand-Binding Assays (LBAs), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform offers distinct advantages and disadvantages, and the choice between them is a critical decision in assay development.

Quantitative Validation Parameter Comparison

The following table summarizes a representative comparison of validation parameters for a hypothetical protein biomarker quantified by both a sandwich ELISA (an LBA) and an LC-MS/MS assay. The acceptance criteria are generally wider for biomarker assays compared to pharmacokinetic (PK) assays, often in the range of ±20-25% for accuracy and ≤20-25% for precision.[1][2]

Validation ParameterSandwich ELISALC-MS/MSKey Considerations
Accuracy (% Bias) Within ±20%Within ±15%LC-MS/MS generally offers higher accuracy due to its superior specificity.[2][3]
Precision (%CV) ≤20% (Intra- & Inter-assay)≤15% (Intra- & Inter-assay)LC-MS/MS typically demonstrates better precision.[3]
Lower Limit of Quantitation (LLOQ) ~1-10 pg/mL~10-100 pg/mLELISAs are often more sensitive for large protein biomarkers.
Upper Limit of Quantitation (ULOQ) ~1-10 ng/mL~100-1000 ng/mLLC-MS/MS generally has a wider dynamic range.
Selectivity Potential for cross-reactivity with structurally similar molecules.High; based on mass-to-charge ratio and fragmentation pattern.LC-MS/MS is less susceptible to interference from other matrix components.
Specificity Dependent on antibody specificity.High; can distinguish between isoforms and post-translationally modified proteins.LC-MS/MS provides greater confidence in the identity of the analyte being measured.
Matrix Effect Can be significant; requires careful evaluation of different lots of matrix.Can be significant; addressed through stable isotope-labeled internal standards.Both methods require thorough assessment of matrix effects.
Throughput High; amenable to 96-well and 384-well formats.Moderate to high, depending on the complexity of sample preparation and chromatographic run time.ELISA is often faster for large numbers of samples.
Cost per Sample Generally lower.Generally higher due to instrumentation and reagent costs.The overall cost-effectiveness depends on the number of samples and the required level of data quality.

Note: The values presented in this table are illustrative and can vary significantly depending on the specific biomarker, assay format, and instrumentation.

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are the foundation of a robust assay validation. Below are representative protocols for key validation experiments for both sandwich ELISA and LC-MS/MS assays.

Sandwich ELISA Validation Protocol: Quantification of a Cytokine Biomarker

This protocol outlines the steps for validating a sandwich ELISA for the quantification of a cytokine (e.g., IL-6) in human serum.

1. Reagents and Materials:

  • Capture Antibody (anti-human IL-6)

  • Detection Antibody (biotinylated anti-human IL-6)

  • Recombinant Human IL-6 Standard

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplates

  • Human serum (for quality control samples and matrix effect assessment)

2. Experimental Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the optimized concentration in a coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Standard Curve and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of the recombinant IL-6 standard.

    • Perform serial dilutions of the standard in Assay Buffer to create a standard curve (e.g., 0-1000 pg/mL).

    • Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the IL-6 standard into human serum.

  • Assay Procedure:

    • Block the plate with 200 µL of Assay Buffer per well for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of standards, QCs, and unknown samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

3. Validation Parameters to be Assessed:

  • Accuracy and Precision: Analyze QC samples in multiple runs on different days.

  • Sensitivity (LLOQ): Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

  • Selectivity: Test for interference by spiking structurally similar molecules into the matrix.

  • Parallelism: Dilute high-concentration samples to ensure the dilution curve is parallel to the standard curve.

  • Stability: Assess the stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term storage).

LC-MS/MS Validation Protocol: Quantification of a Peptide Biomarker

This protocol provides a general framework for the validation of an LC-MS/MS method for a peptide biomarker in human plasma.

1. Reagents and Materials:

  • Peptide Biomarker Reference Standard

  • Stable Isotope-Labeled (SIL) Peptide Internal Standard (IS)

  • Human Plasma (for calibration standards, QCs, and matrix effect assessment)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Trifluoroacetic Acid (TFA)

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates

  • LC column (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Experimental Procedure:

  • Sample Preparation (Protein Precipitation and/or SPE):

    • Thaw plasma samples, calibration standards, and QCs.

    • To 100 µL of plasma, add the SIL-IS.

    • Precipitate proteins by adding a solution like ACN with 1% FA.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • (Optional) Further purify the supernatant using SPE.

    • Evaporate the final extract to dryness and reconstitute in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the peptide from other components using a suitable LC gradient.

    • Detect the peptide and its SIL-IS using Multiple Reaction Monitoring (MRM).

3. Validation Parameters to be Assessed:

  • Accuracy and Precision: Analyze QC samples at multiple concentrations in several runs.

  • Sensitivity (LLOQ): Determine the lowest concentration with acceptable accuracy, precision, and signal-to-noise ratio.

  • Selectivity: Analyze at least six different lots of blank matrix to check for interferences at the retention time of the analyte and IS.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the peptide in plasma under various conditions (freeze-thaw, benchtop, long-term storage) and the stability of processed samples.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize a comparative workflow for LBA and LC-MS and a key signaling pathway relevant to many biomarkers.

LBA_vs_LCMS_Workflow cluster_lba Ligand-Binding Assay (LBA) cluster_lcms LC-MS/MS lba_start Plate Coating (Capture Antibody) lba_block Blocking lba_start->lba_block lba_sample Sample/Standard Incubation lba_block->lba_sample lba_detect Detection Antibody Incubation lba_sample->lba_detect lba_enzyme Enzyme Conjugate Incubation lba_detect->lba_enzyme lba_substrate Substrate Addition & Signal Detection lba_enzyme->lba_substrate lcms_start Sample Preparation (Protein Precipitation/SPE) lcms_is Internal Standard Spiking lcms_start->lcms_is lcms_extract Extraction & Concentration lcms_is->lcms_extract lcms_lc LC Separation lcms_extract->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms

Caption: High-level comparison of the experimental workflows for LBA and LC-MS assays.

EGFR-MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Biomarkers associated with this pathway are frequently measured in drug development.

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK\n(MAPK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> GRB2 [label="Recruits"]; GRB2 -> SOS [label="Activates"]; SOS -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"]; } /dot

Caption: Simplified diagram of the EGFR-MAPK signaling cascade.

By understanding the principles of fit-for-purpose validation, carefully selecting the appropriate analytical platform, and meticulously executing detailed validation protocols, researchers can ensure the generation of high-quality biomarker data that is reliable and defensible, ultimately contributing to the successful development of new therapies.

References

Unraveling the Biological Variability of 3-(4-Hydroxyphenyl)lactic Acid in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA), a metabolite derived from the essential amino acid tyrosine, is gaining prominence as a potential biomarker for various physiological and pathological states. Its origins are twofold: it is an endogenous product of human tyrosine metabolism and a metabolic byproduct of gut microbiota.[1][2] Understanding the baseline physiological variability of HPLA in healthy individuals across different biological matrices is paramount for its validation and application in clinical research and drug development. This guide provides a comparative overview of HPLA concentrations in serum, urine, and feces of healthy individuals, details the experimental protocols for its quantification, and illustrates its metabolic origins.

Quantitative Data on 3-(4-Hydroxyphenyl)lactic Acid in Healthy Individuals

The concentration of 3-(4-Hydroxyphenyl)lactic acid exhibits variability among healthy individuals, influenced by factors such as diet, gut microbiome composition, and host metabolism. The following tables summarize the reported quantitative data for HPLA in serum, urine, and feces.

Table 1: Concentration of 3-(4-Hydroxyphenyl)lactic Acid in Serum of Healthy Adults
Number of Subjects (n)Mean (μmol/L)Standard Deviation (μmol/L)Median (μmol/L)95% Confidence Interval (μmol/L)Analytical Method
481.370.531.251.22 - 1.52UPLC-MS/MS

Data sourced from a study on the analysis of diagnostically important metabolites in human blood serum.

Table 2: Concentration of 3-(4-Hydroxyphenyl)lactic Acid in Urine of Healthy Adults
Reference Range (mmol/mol creatinine)Analytical Method
≤ 2.0Not specified
0 - 3Not specified

Note: Detailed statistical data from large cohort studies on urinary HPLA levels in healthy adults is limited in the currently available literature. The provided values are reference ranges from clinical laboratory services.[3][4]

Table 3: Concentration of 3-(4-Hydroxyphenyl)lactic Acid in Feces of Healthy Adults
Concentration RangeNumber of Subjects (n)Analytical Method
Data Not Available--

Note: Despite extensive literature searches, specific quantitative data for the concentration of 3-(4-Hydroxyphenyl)lactic acid in the feces of healthy individuals could not be identified in the reviewed studies. While fecal metabolome studies have been conducted, they did not provide specific concentration values for HPLA.[5]

Experimental Protocols

Accurate quantification of 3-(4-Hydroxyphenyl)lactic acid is crucial for establishing its biological variability. The most common analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Analysis of 3-(4-Hydroxyphenyl)lactic Acid in Serum via UPLC-MS/MS

This method involves a straightforward sample preparation followed by sensitive detection.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add a known concentration of an internal standard (e.g., a deuterated form of the analyte).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.

      • Solvent B: An organic solvent like acetonitrile or methanol with a similar acidic modifier.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the detection of HPLA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion.

Analysis of 3-(4-Hydroxyphenyl)lactic Acid in Urine via HPLC with Fluorescence Detection

This method offers a reliable alternative to mass spectrometry.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Centrifuge the urine sample to remove any particulate matter.

    • Acidify the supernatant with an acid (e.g., HCl) to a pH of approximately 2-3.

    • Condition an SPE cartridge (e.g., a C18 cartridge) with methanol followed by acidified water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analytes, including HPLA, with a suitable organic solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.

  • Fluorescence Detection:

    • Excitation Wavelength: Typically around 275 nm.

    • Emission Wavelength: Typically around 305 nm.

Metabolic Pathways and Logical Relationships

The concentration of 3-(4-Hydroxyphenyl)lactic acid in the body is a result of both human and microbial metabolism of the amino acid tyrosine.

Metabolic Production of 3-(4-Hydroxyphenyl)lactic Acid

HPLA is formed through a pathway that begins with the transamination of tyrosine to 4-hydroxyphenylpyruvic acid. This intermediate is then reduced to HPLA. In humans, this is a minor pathway of tyrosine metabolism. However, various species of gut bacteria, including Lactobacillus and Clostridium species, can also perform this conversion, contributing significantly to the overall HPLA pool.

Metabolic_Pathway Metabolic Pathway of 3-(4-Hydroxyphenyl)lactic Acid cluster_0 cluster_1 Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Tyrosine Aminotransferase Human_Metabolism Human Metabolism Gut_Microbiota Gut Microbiota Metabolism HPLA 3-(4-Hydroxyphenyl)lactic Acid HPPA->HPLA Hydroxyphenylpyruvate Reductase

Caption: Metabolic production of HPLA from tyrosine.

Experimental Workflow for Serum Analysis

The following diagram illustrates a typical workflow for the analysis of HPLA in serum samples using UPLC-MS/MS.

Experimental_Workflow Experimental Workflow for Serum HPLA Analysis Start Serum Sample Collection Protein_Precipitation Protein Precipitation (Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Collection->UPLC_MSMS Data_Analysis Data Analysis (Quantification) UPLC_MSMS->Data_Analysis End Result Reporting Data_Analysis->End

Caption: Workflow for serum HPLA analysis.

Conclusion

This guide provides a consolidated overview of the biological variability of 3-(4-Hydroxyphenyl)lactic acid in healthy individuals, based on currently available scientific literature. While reference ranges for serum and urine are emerging, a notable data gap exists for fecal concentrations. The detailed experimental protocols and metabolic pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development and clinical diagnostics. Further studies with larger, well-characterized cohorts are warranted to establish more definitive reference intervals for HPLA across all biological matrices, which will be instrumental in elucidating its full potential as a biomarker.

References

Comparison of HPLA levels in disease states versus healthy controls.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations of metabolic biomarkers is paramount. Hexadecanoyl-L-carnitine (HPLA), a long-chain acylcarnitine, is emerging as a significant indicator of metabolic dysregulation in various pathological conditions. This guide provides a comparative analysis of HPLA levels in different disease states versus healthy controls, supported by experimental data and detailed methodologies.

This document summarizes quantitative data on HPLA concentrations, outlines the experimental protocols for its measurement, and illustrates its metabolic context.

Quantitative Comparison of HPLA Levels

The following table summarizes the available quantitative data comparing HPLA levels in a disease state versus healthy controls. A notable elevation in HPLA has been documented in severe sepsis. While direct quantitative data for HPLA in cardiovascular disease, diabetes, and neurological disorders is not as readily available in the literature, alterations in long-chain acylcarnitine profiles, including HPLA, are a recognized feature of these conditions, generally indicating mitochondrial dysfunction and incomplete fatty acid oxidation.

Disease StatePatient GroupHPLA Concentration (μM)Healthy ControlsHPLA Concentration (μM)p-valueReference
Severe Sepsis Severe Sepsis Patients7.5 (3.0 - 14.4)Healthy Individuals & Patients Before Surgery1.2 - 1.5< 0.0001[1]

Data are presented as median (interquartile range) or range.

Experimental Protocols

The quantification of HPLA and other acylcarnitines is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, allowing for the precise measurement of individual acylcarnitine species in complex biological matrices like plasma and serum.

Key Experimental Steps for HPLA Quantification by LC-MS/MS:

1. Sample Preparation:

  • Protein Precipitation: To begin, proteins in the plasma or serum sample are precipitated to prevent interference with the analysis. This is typically done by adding a cold organic solvent, such as acetonitrile or methanol, to the sample.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., d3-palmitoylcarnitine) is added to each sample and calibrator. This is crucial for accurate quantification as it corrects for variations in sample processing and instrument response.

  • Centrifugation: The mixture is then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, which contains the acylcarnitines, is carefully collected for analysis.

  • Derivatization (Optional): In some protocols, acylcarnitines are derivatized, for instance, by esterification with butanol (butyl-ester derivatives), to improve their chromatographic properties and ionization efficiency. However, many modern methods allow for the analysis of underivatized acylcarnitines.

2. Liquid Chromatography (LC) Separation:

  • Column: The separation of different acylcarnitines is typically achieved using a reversed-phase C18 column.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (often containing a weak acid like formic acid and a salt like ammonium acetate to improve ionization) and an organic solvent (such as acetonitrile or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent, which allows for the sequential elution of acylcarnitines based on their chain length and polarity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique used to ionize acylcarnitines.

  • Mass Analysis: A triple quadrupole mass spectrometer is typically used for detection.

  • MRM (Multiple Reaction Monitoring): This highly specific and sensitive technique is employed for quantification. It involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then detecting a specific product ion in the third quadrupole. For HPLA (C16-carnitine), the precursor ion is m/z 400.4 and a common product ion is m/z 85.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of HPLA in fatty acid metabolism and a typical experimental workflow for its quantification.

Fatty_Acid_Oxidation Role of Carnitine in Mitochondrial Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Long-chain fatty acid Long-chain fatty acid Fatty Acyl-CoA Fatty Acyl-CoA Long-chain fatty acid->Fatty Acyl-CoA Acyl-CoA Synthetase HPLA_cyto HPLA (Hexadecanoyl-L-carnitine) Fatty Acyl-CoA->HPLA_cyto CPT1 CPT1 CPT1 HPLA_mito HPLA HPLA_cyto->HPLA_mito CAT Translocase L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Fatty Acyl-CoA_mito Fatty Acyl-CoA HPLA_mito->Fatty Acyl-CoA_mito CPT2 Beta-oxidation Beta-oxidation Fatty Acyl-CoA_mito->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CPT2 CPT2 L-Carnitine_mito L-Carnitine L-Carnitine_mito->L-Carnitine_cyto CAT Translocase L-Carnitine_mito->CPT2

HPLA's role in fatty acid transport into the mitochondria.

LCMS_Workflow Experimental Workflow for HPLA Quantification Plasma_Sample Plasma/Serum Sample Internal_Standard Add Internal Standard (e.g., d3-HPLA) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Internal_Standard->Protein_Precipitation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

References

Statistical analysis for comparing metabolite concentrations between groups.

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Statistical Analysis of Metabolite Concentrations

Experimental and Data Processing Protocols

A typical metabolomics workflow involves several critical steps, from sample preparation to data analysis, each influencing the final statistical outcome.

Experimental Protocol: A Generalized Approach

  • Sample Collection and Quenching: Biological samples (e.g., biofluids, tissues) are collected, and metabolic activity is immediately quenched, often using cold methanol or other organic solvents, to preserve the metabolomic snapshot at the time of collection.

  • Metabolite Extraction: Metabolites are extracted from the sample matrix using appropriate solvent systems (e.g., a mixture of methanol, water, and chloroform) tailored to the chemical diversity of the target metabolites.

  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites are chemically modified to increase their volatility and thermal stability.

  • Instrumental Analysis: The extracted samples are analyzed using analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to separate and detect the metabolites.[1][2][3][4][5]

  • Data Acquisition: The instrument software acquires the raw data, which includes information on retention time, mass-to-charge ratio (m/z), and signal intensity for each detected feature.

Data Preprocessing and Normalization

Raw metabolomics data contains technical and biological variability that needs to be addressed before statistical analysis. This preprocessing is a crucial step to ensure data quality and the reliability of results.

  • Peak Picking and Alignment: Specialized software is used to detect and align corresponding metabolic features across different samples.

  • Filtering: Low-quality features and those with a high percentage of missing values are removed. A common approach is the 'modified 80% rule', where features present in less than 80% of the samples in each group are discarded.

  • Missing Value Imputation: Missing values are estimated using methods like k-nearest neighbors (k-NN), random forest, or simple replacement with a small value.

  • Normalization: This step corrects for systematic variations between samples, such as differences in initial sample volume or instrument sensitivity. Common methods include normalizing to a constant total signal intensity or using probabilistic quotient normalization.

  • Scaling and Transformation: Scaling methods, such as auto-scaling or Pareto scaling, adjust the data so that metabolites with high concentrations do not dominate the analysis. Log transformation is often applied to make the data distribution more symmetrical and to reduce heteroscedasticity.

Statistical Analysis: A Comparative Overview

The choice of statistical test depends on the experimental design and the characteristics of the data. The following tables summarize common univariate and multivariate statistical methods used in metabolomics.

Table 1: Univariate Statistical Tests for Metabolite Concentration Analysis

Statistical Test Description Use Case Assumptions Non-Parametric Alternative
Student's t-test Compares the means of a single metabolite between two independent groups.Comparing a control group versus a treatment group.Data is normally distributed; equal variances between groups.Wilcoxon Rank-Sum Test (Mann-Whitney U Test)
Welch's t-test An adaptation of the Student's t-test used when the two groups have unequal variances.Comparing two groups where the variance is expected to differ.Data is normally distributed.Wilcoxon Rank-Sum Test (Mann-Whitney U Test)
Paired t-test Compares the means of a single metabolite in paired samples (e.g., before and after treatment in the same subject).Longitudinal studies or experiments with matched pairs.Differences between paired observations are normally distributed.Wilcoxon Signed-Rank Test
Analysis of Variance (ANOVA) Compares the means of a single metabolite across three or more groups.Comparing multiple treatment groups or different disease stages.Data is normally distributed; homogeneity of variances; independent observations.Kruskal-Wallis Test
Two-Way ANOVA Examines the effect of two different categorical independent variables on one continuous dependent variable.Investigating the interaction between two factors, such as genotype and treatment.Similar to one-way ANOVA.-

Table 2: Multivariate Statistical Techniques in Metabolomics

Technique Description Use Case Key Advantages
Principal Component Analysis (PCA) An unsupervised method that reduces the dimensionality of the data by creating new uncorrelated variables (principal components).Exploratory data analysis to identify outliers and observe clustering patterns.Does not require prior knowledge of class labels; helps in visualizing complex datasets.
Partial Least Squares-Discriminant Analysis (PLS-DA) A supervised method that aims to find the variables that best discriminate between predefined classes.Biomarker discovery and classification of samples into known groups.Maximizes the covariance between the metabolite data and the class labels.
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) A modification of PLS-DA that separates the variation in the data into two parts: one that is predictive of the class and one that is orthogonal to it.Improves the interpretability of PLS-DA models by separating inter-group from intra-group variation.Enhanced model interpretation and easier identification of discriminating variables.
Data Visualization and Interpretation

Visualizing the results of statistical analyses is crucial for interpretation and communication.

Volcano Plots

A volcano plot is a scatter plot that visualizes the results of differential analysis, simultaneously displaying the statistical significance (p-value) and the magnitude of change (fold change) for each metabolite. This allows for the rapid identification of metabolites that are both statistically significant and have a large magnitude of change.

Pathway Analysis

Pathway analysis helps to place the identified significant metabolites into a biological context. By mapping the altered metabolites onto known metabolic pathways, researchers can identify perturbed biological processes and generate new hypotheses about the underlying mechanisms of a disease or the effect of a drug. Tools like MetaboAnalyst and MetPA facilitate this type of analysis.

Visualizing the Workflow and Biological Context

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the decision-making process for statistical test selection and a hypothetical signaling pathway that could be investigated using metabolomics.

G cluster_0 Experimental Design & Data Characteristics cluster_1 Statistical Test Selection start Start: Metabolite Concentration Data q_groups How many groups? start->q_groups q_paired Are the samples paired? q_groups->q_paired Two groups q_normality Is the data normally distributed? q_groups->q_normality > Two groups q_paired->q_normality No q_paired->q_normality Yes ttest Student's t-test / Welch's t-test q_normality->ttest Yes (Unpaired) paired_ttest Paired t-test q_normality->paired_ttest Yes (Paired) anova ANOVA q_normality->anova Yes (>2 groups) wilcoxon_rank Wilcoxon Rank-Sum Test q_normality->wilcoxon_rank No (Unpaired) wilcoxon_signed Wilcoxon Signed-Rank Test q_normality->wilcoxon_signed No (Paired) kruskal Kruskal-Wallis Test q_normality->kruskal No (>2 groups)

Caption: A flowchart guiding the selection of an appropriate statistical test based on the experimental design.

G cluster_pathway Hypothetical Drug Action Pathway drug Drug X receptor Receptor A drug->receptor activates enzyme1 Enzyme 1 receptor->enzyme1 inhibits metaboliteA Metabolite A enzyme1->metaboliteA produces enzyme2 Enzyme 2 metaboliteB Metabolite B enzyme2->metaboliteB produces metaboliteA->enzyme2 substrate for metaboliteC Metabolite C (Biomarker) metaboliteB->metaboliteC converted to cellular_response Cellular Response metaboliteC->cellular_response triggers

Caption: A diagram illustrating a hypothetical signaling pathway affected by a drug, leading to changes in metabolite concentrations.

References

Confirming the Identity of (+-)-3-(4-Hydroxyphenyl)lactic Acid Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the fields of metabolomics, drug discovery, and clinical diagnostics, the unambiguous identification of small molecules is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) data for the confident identification of (+-)-3-(4-Hydroxyphenyl)lactic acid (HPLA), a significant bacterial and human metabolite. We present experimental data and protocols to differentiate HPLA from its structural isomers and other closely related compounds.

Comparative Analysis of MS/MS Fragmentation

The identity of a compound can be confirmed by comparing its unique MS/MS fragmentation pattern to that of a known standard or a public spectral library. In tandem mass spectrometry, the precursor ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode, is isolated and fragmented to produce a characteristic spectrum of product ions.

The table below summarizes the key fragmentation data for HPLA and several structurally similar compounds that could be potential sources of misidentification. The data is presented for negative ion mode electrospray ionization (ESI-).

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
This compound 181.05163.04 ([M-H-H₂O]⁻), 135.04 ([M-H-HCOOH]⁻), 119.05 ([M-H-H₂O-CO₂]⁻), 107.05 (hydroxyphenoxide)
3-Phenyllactic acid165.06147.05 ([M-H-H₂O]⁻), 119.05 ([M-H-HCOOH]⁻), 91.05 (tropylium cation fragment)
4-Hydroxycinnamic acid163.04119.05 ([M-H-CO₂]⁻)
2-Hydroxyhydrocinnamic acid165.06147.05 ([M-H-H₂O]⁻), 121.06 ([M-H-CO₂]⁻)

Key Observations:

  • This compound is characterized by a prominent loss of water (18 Da) to form the ion at m/z 163.04, and a subsequent loss of formic acid (46 Da) to yield the fragment at m/z 135.04. The ion at m/z 107.05 corresponds to the hydroxyphenoxide anion, a key structural indicator.

  • 3-Phenyllactic acid , lacking the hydroxyl group on the phenyl ring, shows a similar loss of water and formic acid but at a different precursor mass.

  • 4-Hydroxycinnamic acid , an isomer of HPLA, primarily fragments through the loss of carbon dioxide (44 Da).

  • 2-Hydroxyhydrocinnamic acid also displays a loss of water, but its fragmentation pattern can be distinguished from HPLA by the presence of a fragment corresponding to the loss of carbon dioxide.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for the analysis of this compound in biological matrices.[1][2]

1. Sample Preparation (Human Serum) [1][2]

  • To 100 µL of serum, add 300 µL of methanol for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions [1]

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.0 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.2% acetic acid in water.

  • Mobile Phase B: 0.2% acetic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-4.0 min: 5% B

    • 4.0-8.5 min: 5-35% B

    • 8.5-8.55 min: 35-100% B

    • 8.55-9.5 min: 100% B

    • 9.5-9.55 min: 100-5% B

    • 9.55-10.0 min: 5% B

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion: m/z 181.05.

  • Product Ions for Monitoring (MRM): m/z 163.04, 135.04, 119.05, 107.05.

  • Collision Energy: Optimization is required for the specific instrument, but a starting range of 10-30 eV is recommended.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.

Visualizing the Confirmation Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow for compound identification and the proposed fragmentation pathway of this compound.

cluster_0 LC-MS/MS Analysis cluster_1 Data Analysis and Confirmation Sample_Preparation Sample Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Analysis MS Analysis (Precursor Ion Scan) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Product Ion Scan) MS_Analysis->MSMS_Analysis Spectral_Library_Search Spectral Library Search (e.g., MassBank, GNPS) MSMS_Analysis->Spectral_Library_Search Fragmentation_Pattern_Analysis Fragmentation Pattern Analysis MSMS_Analysis->Fragmentation_Pattern_Analysis Identity_Confirmation Identity Confirmed Spectral_Library_Search->Identity_Confirmation Fragmentation_Pattern_Analysis->Identity_Confirmation

Caption: Workflow for the identification of this compound.

cluster_M cluster_fragments M_H [M-H]⁻ m/z 181.05 F1 [M-H-H₂O]⁻ m/z 163.04 M_H->F1 - H₂O F2 [M-H-HCOOH]⁻ m/z 135.04 M_H->F2 - HCOOH F3 [M-H-H₂O-CO₂]⁻ m/z 119.05 F1->F3 - CO₂ F4 Hydroxyphenoxide m/z 107.05 F2->F4 - CO

Caption: Proposed MS/MS fragmentation pathway of deprotonated HPLA.

By following the detailed experimental protocol and comparing the acquired MS/MS spectra with the reference data and fragmentation patterns presented in this guide, researchers can confidently confirm the identity of this compound in their samples.

References

Safety Operating Guide

Proper Disposal of (+-)-3-(4-Hydroxyphenyl)lactic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of (+-)-3-(4-Hydroxyphenyl)lactic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although specific SDSs for the (+-)-racemic mixture may vary, data for related compounds indicate that it should be handled with care. The compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid material or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood[1][3][4].

Quantitative Data Summary for Disposal Considerations

The following table summarizes key hazard and disposal information derived from Safety Data Sheets for hydroxyphenyllactic acid and similar phenolic compounds. This data should be used to inform a conservative approach to waste management.

ParameterValue/InstructionSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Disposal Recommendation Dispose of contents/container in accordance with local regulations.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.
Disposal Methods for Solids Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Contaminated Packaging Containers can be triple rinsed and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill, or use controlled incineration for combustible packaging.

Step-by-Step Disposal Protocol

Given the hazardous nature of phenolic compounds, a cautious approach to the disposal of this compound is warranted. Direct disposal down the sanitary sewer or in regular trash is not recommended without a thorough hazard assessment by qualified environmental health and safety (EHS) personnel.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound". Ensure the container is compatible with the chemical.

  • Solid Waste Collection:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • This includes any contaminated items such as weighing paper, pipette tips, and gloves. These items should be collected in a sealed container separate from other hazardous chemical waste.

  • Liquid Waste Collection:

    • Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Phenolic compounds are incompatible with strong oxidizing agents, strong acids, and bases.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Scheduling Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for labeling and pickup requests.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste considered hazardous? consult_sds->is_hazardous treat_as_hazardous Default: Treat as Hazardous Waste consult_sds->treat_as_hazardous non_hazardous_disposal Follow Institutional Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No (with EHS approval) collect_waste Collect in a labeled, sealed container is_hazardous->collect_waste Yes / Unsure treat_as_hazardous->collect_waste end End: Waste properly disposed non_hazardous_disposal->end contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling (+-)-3-(4-Hydroxyphenyl)lactic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (+-)-3-(4-Hydroxyphenyl)lactic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.[1][2]

Body PartRecommended ProtectionSpecifications & Remarks
Eyes/Face Safety Glasses with side-shields or GogglesEnsure a snug fit to protect against dust and splashes.[3] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hands Chemical-impermeable glovesGloves must be inspected prior to use.[1] Nitrile or other suitable resistant gloves are recommended. Follow standard EN 374.
Body Protective Clothing / Laboratory CoatA standard lab coat should be worn. For larger scale operations, fire/flame resistant and impervious clothing may be necessary.
Respiratory Dust mask (e.g., N95) or RespiratorUse in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a dust mask or a respirator is required.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Minimize the generation of dust during handling.

  • Personal Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Use spark-proof tools and explosion-proof equipment. Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

Emergency Procedures: First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_spill Spill Response cluster_cleanup Post-Handling start Start: Handling Required ppe_check Verify Correct PPE is Worn start->ppe_check ventilation_check Ensure Proper Ventilation (Fume Hood) ppe_check->ventilation_check handling Handle Chemical - Avoid dust - Use non-sparking tools ventilation_check->handling spill_check Spill Occurred? handling->spill_check evacuate Evacuate Area spill_check->evacuate Yes decontaminate Decontaminate Work Area spill_check->decontaminate No contain_spill Contain Spill evacuate->contain_spill cleanup Clean with Inert Material contain_spill->cleanup dispose_spill_waste Dispose of Waste cleanup->dispose_spill_waste dispose_spill_waste->decontaminate waste_disposal Dispose of Chemical Waste decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Procedural workflow for the safe handling of this compound.

References

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